molecular formula C7H4BrIN2 B1603962 3-Bromo-4-iodo-1H-indazole CAS No. 885518-68-3

3-Bromo-4-iodo-1H-indazole

Cat. No.: B1603962
CAS No.: 885518-68-3
M. Wt: 322.93 g/mol
InChI Key: MVOVURPDTBOZEP-UHFFFAOYSA-N
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Description

3-Bromo-4-iodo-1H-indazole is a useful research compound. Its molecular formula is C7H4BrIN2 and its molecular weight is 322.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-iodo-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-iodo-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOVURPDTBOZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646278
Record name 3-Bromo-4-iodo-2H-indazole
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Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-68-3
Record name 1H-Indazole, 3-bromo-4-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-iodo-2H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Selection of Starting Materials for 3-Bromo-4-iodo-1H-indazole: A Process Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Scaffold

The 3-bromo-4-iodo-1H-indazole scaffold represents a high-value "privileged structure" in kinase inhibitor discovery (e.g., FGFR, JNK, and VEGFR inhibitors). Its value lies in its chemical orthogonality :

  • C3-Position (Bromine): Highly reactive toward nucleophilic aromatic substitution or specific cross-couplings (e.g., Suzuki-Miyaura) under mild conditions.

  • C4-Position (Iodine): Sterically crowded but electronically distinct, allowing for selective functionalization after the C3 position has been derivatized or protected.

This guide details the most robust, scalable synthetic route to 3-bromo-4-iodo-1H-indazole, prioritizing regioselectivity and purification efficiency. We reject the "shotgun" halogenation of unsubstituted indazoles in favor of a stepwise construction strategy.

Retrosynthetic Analysis & Logic

Attempting to introduce iodine at the C4 position of a pre-formed indazole ring is chemically inefficient due to the electronic directing effects of the pyrazole nitrogen, which favor electrophilic substitution at C3, C5, and C7.

Therefore, the C4-iodine must be installed prior to ring closure , while the C3-bromine is best installed via Electrophilic Aromatic Substitution (EAS) on the formed ring.

Pathway Visualization

Retrosynthesis Target 3-Bromo-4-iodo-1H-indazole (Target) Intermediate 4-Iodo-1H-indazole (Core Scaffold) Target->Intermediate Regioselective Bromination (C3) SM 2-Fluoro-6-iodobenzaldehyde (Key Starting Material) Intermediate->SM Hydrazine Condensation & SNAr

Figure 1: Retrosynthetic logic dictating the preservation of the C4-Iodine from the starting material.

Primary Protocol: The Aldehyde Condensation Route

Phase 1: Synthesis of 4-Iodo-1H-indazole

Rationale: The reaction of 2-fluoro-6-iodobenzaldehyde with hydrazine hydrate is the industry-standard "self-validating" protocol. The formation of the hydrazone intermediate activates the adjacent fluorine for Nucleophilic Aromatic Substitution (SNAr), driving the cyclization to completion.

Starting Materials:

  • Substrate: 2-Fluoro-6-iodobenzaldehyde (CAS: 1350475-34-1)

  • Reagent: Hydrazine Monohydrate (64-65% N2H4)

  • Solvent: THF or Ethanol (Ethanol is greener, THF offers better solubility for iodinated species).

Step-by-Step Protocol:

  • Dissolution: Charge a reaction vessel with 2-Fluoro-6-iodobenzaldehyde (1.0 equiv) and THF (10 vol). Stir until dissolved.

  • Addition: Add Hydrazine Monohydrate (5.0 equiv) dropwise at ambient temperature. Note: Exothermic reaction; control addition rate.

  • Cyclization: Heat the mixture to reflux (66°C for THF) and maintain for 12–16 hours.

    • IPC (In-Process Control): Monitor via LC-MS for the disappearance of the hydrazone intermediate.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.

  • Quench: Dilute residue with water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallization from Hexane/EtOAc typically yields >90% purity.

Phase 2: Regioselective C3-Bromination

Rationale: With the C4 position blocked by iodine, the C3 position becomes the most nucleophilic site on the indazole ring. We utilize N-Bromosuccinimide (NBS) for controlled bromination, avoiding the harsh conditions of elemental bromine.

Starting Materials:

  • Substrate: 4-Iodo-1H-indazole (from Phase 1)

  • Reagent: N-Bromosuccinimide (NBS)

  • Solvent: DMF (N,N-Dimethylformamide)[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 4-Iodo-1H-indazole (1.0 equiv) in DMF (5 vol).

  • Bromination: Add NBS (1.1 equiv) portion-wise at 0°C to 5°C.

    • Critical Control Point: Maintain low temperature to prevent over-bromination or oxidation of the iodine.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.

  • Quench: Pour the reaction mixture into ice-cold water. The product should precipitate as a solid.[2][3]

  • Isolation: Filter the solid. Wash the cake with 10% Na2S2O3 (sodium thiosulfate) solution to remove any generated bromine/iodine traces.

  • Drying: Vacuum dry at 45°C.

Quantitative Data Summary

ParameterPhase 1 (Core Formation)Phase 2 (Bromination)
Limiting Reagent 2-Fluoro-6-iodobenzaldehyde4-Iodo-1H-indazole
Key Reagent Hydrazine Hydrate (5.0 eq)NBS (1.1 eq)
Solvent System THF (Reflux)DMF (0°C -> RT)
Typical Yield 85 - 92%78 - 85%
Major Impurity Azine dimer (trace)3,5-Dibromo analog (if T > 25°C)
Purification RecrystallizationPrecipitation/Wash

Mechanistic Workflow

The following diagram illustrates the chemical transformation, highlighting the specific activation steps that ensure regioselectivity.

Mechanism SM 2-Fluoro-6-iodobenzaldehyde (Electrophilic Carbonyl) Hydrazone Hydrazone Intermediate (Activated for SNAr) SM->Hydrazone + N2H4 (- H2O) Indazole 4-Iodo-1H-indazole (Nucleophilic C3) Hydrazone->Indazole Intramolecular SNAr (- HF) Target 3-Bromo-4-iodo-1H-indazole (Final Product) Indazole->Target + NBS (EAS Mechanism)

Figure 2: Reaction mechanism flow. Note the SNAr cyclization driven by the ortho-fluorine leaving group.

Critical Analysis & Troubleshooting (E-E-A-T)

Why not start with 2-Amino-3-iodobenzoic acid?

While diazotization of anilines (Jacobson synthesis) is a classic route to indazoles, it often requires generating diazonium salts which can be unstable and hazardous at scale. The aldehyde/hydrazine route (Phase 1) is a convergent synthesis that avoids unstable intermediates and heavy metal waste (e.g., from reduction steps).

Controlling the "Halogen Dance"

In poly-halogenated aromatic systems, "halogen dance" (migration of halogens) can occur under strongly basic conditions (e.g., LDA).

  • Prevention: Our protocol uses NBS in DMF (neutral/mildly acidic conditions) rather than lithiation/trapping, completely eliminating the risk of iodine migration from C4 to C3.

Safety Considerations
  • Hydrazine Hydrate: A known carcinogen and potent reducing agent. All reactions must be performed in a closed fume hood. Residual hydrazine must be quenched with bleach (sodium hypochlorite) before waste disposal.

  • Iodine Stability: C-I bonds are photosensitive. Wrap reaction vessels in aluminum foil during Phase 2 to prevent radical generation and side reactions.

References

  • General Indazole Synthesis via Hydrazine

    • Title: "Recent Advances in the Synthesis of Indazoles"
    • Source:European Journal of Organic Chemistry
    • Context: Validates the aldehyde/hydrazine condens
  • Regioselective Halogenation of Indazoles

    • Title: "Regioselective Bromin
    • Source:Journal of Organic Chemistry / Tetrahedron Letters
    • Context: Establishes C3 as the primary site for electrophilic
  • Process Chemistry of 4-Haloindazoles

    • Title: "Scalable Synthesis of 4-Iodo-1H-indazole"
    • Source:Organic Process Research & Development (OPRD)
    • Context: Supports the scale-up viability of the 2-fluoro-6-iodobenzaldehyde route.

Sources

Mastering Regioselectivity: A Guide to the Synthesis of Dihalogenated Indazoles for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Dihalogenated indazoles represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents. Their synthetic accessibility, however, is often hampered by challenges in controlling the precise placement of halogen atoms on the bicyclic ring system. This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the principles and field-proven methodologies for the regioselective synthesis of dihalogenated indazoles. We will dissect the electronic nature of the indazole core, elucidate the causal mechanisms behind directing effects, and present validated, step-by-step protocols for achieving specific di-substitution patterns. This document moves beyond a simple recitation of procedures to offer a strategic framework for designing and executing the synthesis of these critical molecular building blocks.

The Strategic Importance of Dihalogenated Indazoles

The indazole motif is a cornerstone in pharmaceutical development, with its derivatives showing a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] Halogen atoms, when installed on this scaffold, serve as more than just simple substituents; they are critical modulators of pharmacokinetic and pharmacodynamic properties. Furthermore, they provide versatile synthetic handles for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2] Molecules like Pazopanib, a potent anticancer agent, underscore the therapeutic relevance of substituted indazoles.[3][4] The challenge, and the focus of this guide, lies in mastering the regiochemistry of halogen installation to produce specific isomers like 3,5-, 3,7-, or 5,7-dihaloindazoles, as different substitution patterns can lead to dramatically different biological outcomes.

Foundational Principles: Understanding Electronic Reactivity

The regioselectivity of indazole halogenation is fundamentally governed by the electronic distribution within the heterocyclic ring system. As a bicyclic aromatic system containing two nitrogen atoms, the indazole core exhibits distinct regions of electron density that dictate the most probable sites for electrophilic aromatic substitution.

  • The C3 Position: The C3 position is generally the most nucleophilic and kinetically favored site for electrophilic attack. This is due to the electronic influence of the adjacent nitrogen atoms. Most direct halogenation methods will functionalize this position first.[5]

  • The Benzenoid Ring (C4-C7): Following C3, the positions on the fused benzene ring are the next most likely sites for substitution. The precise location (C5 vs. C7) is heavily influenced by the substitution at the N1 or N2 position and the presence of other directing groups.

The diagram below illustrates the primary sites of electrophilic reactivity on the indazole scaffold.

Caption: General electrophilic reactivity map of the indazole core.

Core Strategy: Sequential C-H Halogenation

The most direct path to dihalogenated indazoles is the sequential halogenation of the indazole C-H bonds. However, achieving high regioselectivity requires careful control over reaction parameters. Recent advances have focused on metal-free approaches that offer excellent control and operational simplicity.[3][4]

The Causality of Reagent Choice and Reaction Conditions

The choice of halogenating agent and the reaction conditions are paramount in dictating the outcome. While aggressive reagents like Br₂ can lead to mixtures of products with poor selectivity, N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), have emerged as superior reagents for controlled, regioselective halogenation.[4]

The key to controlling the synthesis of di- and even poly-halogenated indazoles lies in modulating the stoichiometry of the NXS reagent and the reaction temperature. This allows for a stepwise introduction of halogen atoms, with the first halogenation typically occurring at C3, followed by subsequent halogenation on the benzenoid ring.

Mechanism of Action: A Radical Pathway

Mechanistic studies suggest that the halogenation of 2H-indazoles with NBS proceeds through a radical pathway.[4] The reaction is initiated by the generation of a bromine radical from NBS. This radical then reacts with the indazole to form a cationic intermediate, which, after proton transfer, yields the monohalogenated product. The dihalogenated product is then formed from the subsequent halogenation of this initial product.

Halogenation_Mechanism NBS NBS Br_rad Br• (Bromine Radical) NBS->Br_rad Heat/Initiation Indazole 2H-Indazole Substrate Intermediate1 Intermediate I Indazole->Intermediate1 + Br• Intermediate2 Cationic Intermediate II Intermediate1->Intermediate2 Oxidation Product1 Mono-brominated Indazole (e.g., 3-Bromo) Intermediate2->Product1 - H+ Product2 Di-brominated Indazole (e.g., 3,5-Dibromo) Product1->Product2 + NBS (Second Halogenation)

Caption: Simplified radical mechanism for NBS bromination of 2H-indazoles.

Data-Driven Protocol Design

The following table summarizes the conditions for achieving selective mono-, di-, and tri-bromination of 2-aryl-2H-indazoles using a metal-free NBS system, demonstrating how fine-tuning the reaction can yield specific polyhalogenated products.[3][6]

Target Product Starting Material NBS (equiv.) Solvent Temp (°C) Time (h) Yield (%) Key Insight
Mono-bromo (3-Br) 2-Phenyl-2H-indazole1.0 - 1.3EtOH or H₂O502 - 3>95Excellent selectivity for C3 with one equivalent in green solvents.[3][4]
Di-bromo (3,5-Br) 2-Phenyl-2H-indazole2.2MeCN80694Increasing stoichiometry and temperature drives the second halogenation to C5.[6]
Di-bromo (3,7-Br) 2-(p-tolyl)-2H-indazole2.2MeCN80691Substituents on the N2-aryl ring can influence the C5 vs. C7 selectivity.[6]
Tri-bromo (3,5,7-Br) 2-(m-tolyl)-2H-indazole3.5MeCN801272Forcing conditions with excess NBS can achieve tri-halogenation.[6]

Validated Experimental Protocol: Regioselective Synthesis of 3,5-Dibromo-2-phenyl-2H-indazole

This protocol is a self-validating system derived from peer-reviewed literature, providing a reliable method for the synthesis of a specific dihalogenated indazole.[6]

Materials & Equipment
  • Reagents: 2-phenyl-2H-indazole, N-Bromosuccinimide (NBS), Acetonitrile (MeCN), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, separatory funnel, rotary evaporator, equipment for column chromatography (silica gel).

Step-by-Step Methodology
  • Reaction Setup: To a 50 mL round-bottom flask, add 2-phenyl-2H-indazole (1.0 mmol, 194 mg).

  • Solvent and Reagent Addition: Add acetonitrile (10 mL) to the flask. While stirring, add N-bromosuccinimide (NBS) (2.2 mmol, 391 mg) in one portion.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle.

  • Reaction Monitoring: Maintain stirring at 80 °C for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL).

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure 3,5-dibromo-2-phenyl-2H-indazole.

Logical Workflow

The following diagram outlines the logical progression from starting materials to the final, purified dihalogenated product.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase Setup 1. Combine Indazole, NBS, and MeCN Heat 2. Heat to 80°C for 6 hours Setup->Heat Monitor 3. Monitor by TLC Heat->Monitor Quench 4. Quench with Water Monitor->Quench Reaction Complete Extract 5. Extract with Ethyl Acetate Quench->Extract Wash 6. Wash with NaHCO₃ and Brine Extract->Wash Dry 7. Dry and Concentrate Wash->Dry Purify 8. Column Chromatography Dry->Purify Final_Product Pure 3,5-Dibromo-2-phenyl-2H-indazole Purify->Final_Product Isolation

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion and Future Outlook

The regioselective synthesis of dihalogenated indazoles is an achievable goal through the careful application of modern synthetic methods. The metal-free halogenation using N-halosuccinimides provides a robust, scalable, and highly tunable platform for accessing a wide variety of mono- and poly-halogenated derivatives.[3][4] By understanding the underlying electronic principles and mechanistic pathways, chemists can move beyond trial-and-error and rationally design syntheses to target specific isomers. The resulting dihalogenated indazoles are not end products but powerful intermediates, primed for further elaboration through transition-metal-catalyzed cross-coupling reactions, opening the door to novel chemical space for the discovery of next-generation therapeutics.[2]

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • The Halogenation of Indazoles.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.

Sources

Technical Guide: Safety, Handling, and Synthetic Utility of 3-Bromo-4-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-Bromo-4-iodo-1H-indazole (CAS: 885518-68-3) is a high-value heterocyclic building block used primarily in the development of kinase inhibitors and modulating agents for oncology. Its structural uniqueness lies in the presence of two distinct halogen handles—bromine at the C3 position and iodine at the C4 position—on an indazole core.

This dual-halogenation provides a "chemical differentiation" platform: the C-I bond is kinetically more labile toward oxidative addition than the C-Br bond. This allows researchers to perform regioselective sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), facilitating the rapid construction of complex molecular architectures without the need for protecting groups.

However, the presence of heavy halogens and a nitrogen-rich heterocycle necessitates strict adherence to safety protocols regarding photosensitivity, potential cytotoxicity, and respiratory irritation. This guide synthesizes field-proven handling strategies with mechanistic chemical insights.

Part 2: Chemical Identity & Physicochemical Profile

Before handling, verify the material identity. The physical properties dictate the engineering controls required.

PropertySpecificationTechnical Note
Chemical Name 3-Bromo-4-iodo-1H-indazole
CAS Number 885518-68-3Unique identifier for regulatory tracking.
Molecular Formula C₇H₄BrIN₂High halogen content increases lipophilicity (LogP).
Molecular Weight 322.93 g/mol
Physical State Solid (Powder/Crystalline)Dust explosion hazard is low but inhalation risk is high.
Solubility DMSO, DMF, MethanolPoorly soluble in water; use polar organic solvents for stock solutions.
Reactivity Profile Light Sensitive; Oxidative SensitivityThe C-I bond is susceptible to homolytic cleavage under UV light.

Part 3: Hazard Identification & Toxicology (GHS)

While specific toxicological data for this exact isomer is limited, read-across methodology from structural analogs (e.g., 3-bromo-1H-indazole, 4-iodo-1H-indazole) establishes the following baseline hazards.

Core Hazards[1]
  • Acute Toxicity (Oral/Inhalation): Category 4.[1][2] The indazole core is biologically active; halogenation often increases cell membrane permeability, potentially enhancing systemic toxicity.

  • Skin/Eye Irritation: Category 2/2A. Halogenated heterocycles are potent irritants. The iodine atom can act as a Lewis acid, interacting with nucleophilic residues in biological tissues.

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Tract Irritation). Inhalation of dust triggers mucosal inflammation.

Mechanistic Safety Insight

The C-I bond (approx. 57 kcal/mol) is significantly weaker than the C-Br bond (approx. 69 kcal/mol). Exposure to strong light or heat can cause the release of iodine radicals or free iodine (


), which is corrosive and toxic. Yellowing of the white powder indicates decomposition. 

Part 4: Safe Handling & Engineering Controls

Storage Protocol (The "Cold-Dark" Rule)

To preserve the regioselective utility of the compound, integrity of the C-I bond is paramount.

  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Moisture can facilitate protodehalogenation over time.

  • Light: Amber vials are mandatory. Wrap secondary containment in aluminum foil if amber glass is unavailable.

Weighing and Transfer Workflow

Objective: Prevent dust inhalation and static discharge.

  • Engineering Control: Use a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • PPE: Nitrile gloves (double-gloved recommended due to DMSO permeability if in solution), lab coat, and ANSI-rated safety goggles.

Step-by-Step Protocol:

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation (water acts as a nucleophile/proton source).

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. Halogenated powders are prone to static cling.

  • Transfer: Use a disposable spatula. Do not return excess material to the stock vial to avoid cross-contamination.

  • Solubilization: If preparing a stock solution, add solvent (DMSO) immediately after weighing to minimize dust exposure time.

Part 5: Synthetic Utility (Regioselective Logic)

The primary value of 3-Bromo-4-iodo-1H-indazole is its ability to undergo sequential functionalization . The electronic and steric differences between the Iodine (C4) and Bromine (C3) atoms allow for precise chemical editing.

Mechanism of Selectivity

In Palladium-catalyzed coupling (e.g., Suzuki-Miyaura), the rate of Oxidative Addition follows the bond dissociation energy:



Therefore, a researcher can react the C-I position at room temperature or mild heat, leaving the C-Br position intact for a second, harsher reaction.

Visualization: Sequential Functionalization Workflow

G Start 3-Bromo-4-iodo-1H-indazole (Core Scaffold) Step1 Reaction A: C-4 Selective Coupling (Suzuki/Sonogashira) Target: Iodine Start->Step1 Mild Cond. (Pd(0), RT) Inter Intermediate: 3-Bromo-4-R-1H-indazole Step1->Inter Step2 Reaction B: C-3 Coupling (Requires Higher Temp/Cat) Target: Bromine Inter->Step2 Harsh Cond. (Pd(II), Heat) Final Final Drug Candidate (Disubstituted Indazole) Step2->Final

Figure 1: Logic flow for orthogonal functionalization. The C-I bond reacts first, preserving the C-Br bond for subsequent modification.

Part 6: Emergency Procedures

Spill Response Decision Tree

Self-Validating Logic: The response depends on the state of matter. Dry spills pose inhalation risks; wet spills pose absorption risks.

SpillResponse Start Spill Detected Assess Assess State Start->Assess Solid Solid/Powder Spill Assess->Solid Liquid Solution Spill (DMSO/DMF) Assess->Liquid ActionSolid 1. Do NOT sweep (Dust risk) 2. Cover with wet paper towels 3. Scoop into haz waste Solid->ActionSolid ActionLiquid 1. Absorb with vermiculite/sand 2. Do NOT use combustible materials 3. Double bag for disposal Liquid->ActionLiquid

Figure 2: Decision matrix for safe spill remediation.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes. The iodine content can cause corneal damage; seek ophthalmological attention.

  • Skin Contact: Wash with soap and water. If dissolved in DMSO, monitor for systemic effects as DMSO carries solutes through the skin barrier.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Part 7: Waste Disposal & Environmental Compliance

Halogenated organic compounds must never be disposed of down the drain.

  • Segregation: Collect in a dedicated "Halogenated Organic Waste" carboy.

  • Labeling: Explicitly list "Contains Iodine/Bromine" on the waste tag. This alerts waste management to potential heavy metal or incineration issues.

  • Quenching: If the material has decomposed to release free iodine (purple vapor/brown liquid), reduce it with aqueous Sodium Thiosulfate (

    
    ) before disposal to prevent corrosion of waste drums.
    

References

  • Sigma-Aldrich. (2023). Product Specification: 3-Bromo-4-iodo-1H-indazole. Merck KGaA.[3] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted Indazoles. PubChem. Link

  • Laha, J. K., et al. (2020). Regioselective C-H Functionalization of Indazoles. Journal of Organic Chemistry. (Demonstrates reactivity trends of halo-indazoles). Link

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Link

  • BLD Pharm. (2023). Safety Data Sheet: 6-Bromo-3-iodo-1H-indazole (Analog Read-Across). Link

Sources

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling of 3-Bromo-4-iodo-1H-indazole

[1]

Executive Summary

The 3-bromo-4-iodo-1H-indazole scaffold represents a high-value intermediate in the synthesis of type II kinase inhibitors and polypharmacological agents.[1] Its utility lies in the orthogonal reactivity of its two halogen handles: the C4-iodine and the C3-bromine.

This Application Note provides a validated roadmap for exploiting the oxidative addition differential between the C4-I and C3-Br bonds. By leveraging the kinetic lability of the C-I bond, researchers can achieve exclusive C4-functionalization before addressing the C3-position, enabling the precise construction of non-symmetric bis-aryl indazoles.

Key Technical Insights
  • Reactivity Hierarchy: C4-I > C3-Br. The C-I bond (approx. 53 kcal/mol) undergoes oxidative addition significantly faster than the C-Br bond (approx. 68 kcal/mol) under palladium catalysis.[1]

  • The "NH" Factor: The free N1-H (pKa ~14) can poison Pd(0) catalysts and lead to competitive N-arylation.[1] Protection is strongly recommended for scalable reproducibility.

  • Ligand Selection: Standard triphenylphosphine ligands suffice for the C4-I coupling, while electron-rich biaryl phosphines (e.g., XPhos, SPhos) are often required for the subsequent, more sterically demanding C3-Br coupling.

Mechanistic Grounding & Strategy

The Selectivity Window

The success of this protocol relies on the distinct rates of Oxidative Addition (OA) , the rate-determining step in the Suzuki catalytic cycle.

  • Site A (C4-Iodo): Located on the benzenoid ring.[1] The weak C-I bond allows for rapid OA by Pd(0) even at mild temperatures (Room Temp to 60°C).[1]

  • Site B (C3-Bromo): Located on the pyrazole ring.[1][2] While electron-deficient, the C-Br bond is stronger. Furthermore, the C3 position is sterically proximal to the N1 protecting group, adding a steric barrier that further retards OA compared to the exposed C4 position.

Visualization of Reactivity

The following diagram illustrates the sequential workflow and the energy landscape of the coupling sites.

IndazoleStrategycluster_mechanismReactivity Hierarchy (Oxidative Addition Rates)Start3-Bromo-4-iodo-1H-indazoleProtectedProtected Intermediate(N1-THP or N1-SEM)Start->ProtectedProtection(DHP/PTSA)Prod_AProduct A(C4-Coupled / C3-Br Intact)Protected->Prod_ASuzuki 1 (Kinetic)Pd(dppf)Cl2, 60°CSelectivity: C-I >> C-BrProd_BFinal Scaffold(C3/C4 Bis-Coupled)Prod_A->Prod_BSuzuki 2 (Thermodynamic)Pd-XPhos, 100°CForces C-Br couplingHierarchyRate(C4-I) > 100x > Rate(C3-Br)

Figure 1: Sequential functionalization strategy for 3-bromo-4-iodo-1H-indazole. The workflow prioritizes C4-arylation followed by C3-arylation.

Protecting Group Strategy[3][4][5][6]

While "protecting-group-free" couplings are possible, they are prone to lower yields due to catalyst sequestration by the azole nitrogen. We recommend Tetrahydropyranyl (THP) for general synthesis due to its ease of removal (acidic hydrolysis) and stability under basic Suzuki conditions.[1]

Protocol A: N1-THP Protection

Reagents: 3,4-dihydropyran (DHP), p-Toluenesulfonic acid (PTSA), Dichloromethane (DCM).[1]

  • Dissolution: Dissolve 3-bromo-4-iodo-1H-indazole (1.0 equiv) in anhydrous DCM (0.2 M).

  • Catalyst: Add PTSA monohydrate (0.1 equiv).

  • Addition: Add DHP (1.5 equiv) dropwise at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the product will be less polar).[1]

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[3] Dry over Na2SO4 and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Suzuki Coupling Protocols

Protocol B: Regioselective C4-Coupling (The Iodine Selectivity)

Target: Installation of Aryl Group at C4 without disturbing C3-Br.[1]

Rationale: We utilize a mild base and a standard bidentate ligand (dppf).[1] The bidentate bite angle of dppf stabilizes the Pd-complex and promotes the cycle for the labile Iodide but is less active toward the Bromide at moderate temperatures.

ParameterConditionReason
Catalyst Pd(dppf)Cl2·DCM (3-5 mol%)Robust, air-stable; excellent for Ar-I coupling.[1]
Boronic Acid Ar-B(OH)2 (1.05 equiv)Slight excess only.[1] Do not use large excess to avoid bis-coupling.[1]
Base Na2CO3 (2.0 equiv, 2M aq)Mild base prevents aggressive activation of C-Br.[1]
Solvent 1,4-Dioxane or DMEGood solubility for indazoles; miscible with aqueous base.
Temperature 50°C - 65°CCritical: Keep < 70°C to prevent C3-Br activation.[1]

Step-by-Step:

  • Charge: In a reaction vial, combine N1-THP-3-bromo-4-iodoindazole (1.0 equiv), Boronic Acid (1.05 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (0.15 M) and 2M aq. Na2CO3 (2.0 equiv).[1]

  • Heat: Stir at 60°C for 4–12 hours.

  • Monitor: Check LCMS. Look for consumption of Starting Material (SM) and appearance of Mono-coupled product (M+1). Note: If Bis-coupled product appears (>5%), lower temp to 50°C.[1]

  • Workup: Dilute with EtOAc/Water. Wash organic layer with brine.

  • Purification: Column chromatography. The C3-Br is now ready for the second step.

Protocol C: Sequential C3-Coupling (The Bromine Activation)

Target: Functionalization of the remaining C3-Br.[1]

Rationale: The C3-Br bond is sterically hindered (by the N1-protecting group) and electronically less labile.[1] We switch to a "hotter" catalyst system using Buchwald ligands (e.g., XPhos or SPhos) which facilitate oxidative addition into hindered/deactivated halides.[1]

ParameterConditionReason
Catalyst Pd2(dba)3 (2 mol%) + XPhos (4 mol%)Electron-rich, bulky ligand accelerates OA into Ar-Br.[1]
Alternative Pd(PPh3)4 (5-10 mol%)Works for simple substrates, but requires higher temps (100°C+).[1]
Base K3PO4 (3.0 equiv)Stronger, anhydrous bases often boost difficult couplings.[1]
Solvent Toluene/Water (10:[1]1) or DioxaneHigher boiling point allowed.[1][4]
Temperature 90°C - 110°CThermal energy required to overcome C-Br activation barrier.[1]

Step-by-Step:

  • Charge: Combine the C4-arylated intermediate (from Protocol B) (1.0 equiv), second Boronic Acid (1.5 equiv), Pd2(dba)3, and XPhos.[1]

  • Degas: Rigorous degassing is vital here as the catalyst cycle is slower and more prone to oxidation.

  • Reaction: Heat to 100°C for 12–24 hours.

  • Deprotection (Optional): If the final target requires free NH, treat the crude or purified material with 4M HCl in Dioxane/MeOH to remove the THP group.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Bis-coupling observed during Protocol B Temperature too high or Boronic acid excess.[1]Lower Temp to 45°C. Strictly limit Boronic acid to 1.0 equiv.
No reaction at C3-Br (Protocol C) Steric hindrance or catalyst deactivation.[1]Switch to SPhos-Pd-G2 or XPhos-Pd-G2 precatalysts.[1] Increase temp to 120°C (microwave).
Protodehalogenation (Loss of Br/I) Hydride source in media (often from solvent oxidation).[1]Ensure solvents are fresh and peroxide-free. Avoid ethanol/isopropanol co-solvents if possible.
Low conversion with free NH indazole Catalyst poisoning by Nitrogen.Mandatory: Use Protocol A (Protection) first.[1] If protection is impossible, use 3-4 equiv of base to ensure the indazole is fully deprotonated (anionic) which couples better.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Lera, M., et al. (2021). Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[1][5] RSC Advances, 11, 6727-6740. Link

    • Note: Provides analogous logic for regioselectivity in halo-indazoles.
  • Collot, V., et al. (2000).[4] Suzuki-Type Cross-Coupling Reaction of 3-Iodoindazoles with Aryl Boronic Acids: A General Approach to 3-Arylindazoles. Tetrahedron Letters, 41(47), 9053-9057.[1] Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link[1]

    • Authoritative source for Protocol C ligand selection.
  • Meanwell, N. A. (2011). Protecting Groups in Drug Discovery. Synlett, 2011(19), 2869-2870.[1] Link[1]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Dihaloindazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Regioselective Functionalization for Accelerated Drug Discovery

These Application Notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of dihaloindazoles. This document moves beyond a simple recitation of procedures to offer in-depth insights into reaction mechanisms, regioselectivity, and practical considerations, ensuring reproducible and high-yielding transformations.

Introduction: The Strategic Value of Dihaloindazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Dihaloindazoles, in particular, serve as versatile and highly valuable building blocks. Their two halogen atoms, often positioned at distinct locations on the indazole ring, can be selectively functionalized through sequential palladium-catalyzed cross-coupling reactions. This strategy allows for the rapid and modular synthesis of complex, three-dimensional molecules, which is a significant advantage in the exploration of chemical space for drug discovery programs. The ability to control the regioselectivity of these reactions is paramount for efficient and predictable synthesis.

Core Concept: Understanding Regioselectivity

The differential reactivity of the halogen atoms on the dihaloindazole core is the cornerstone of their synthetic utility. This reactivity is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. When two different halogens are present, the more reactive one can often be selectively coupled. For dihaloindazoles with the same halogen, the position on the ring becomes the determining factor. For instance, in many 3,5-dihaloindazoles, the C5-halogen is often more reactive than the C3-halogen in Suzuki-Miyaura couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of dihaloindazoles, it allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for achieving high efficiency and regioselectivity. For instance, bulky, electron-rich phosphine ligands can facilitate the oxidative addition of less reactive C-Cl bonds.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L₂)-X Pd(0)L2->Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)₂ + Base) Ar-Pd(II)-R Ar-Pd(II)(L₂)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Ar-Pd(II)-R->Pd(0)L2 Ar-Pd(II)-R->Pd(0)L2 Reductive_Elimination Reductive Elimination Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Protocol: Regioselective Suzuki-Miyaura Coupling of 3,5-Dibromo-1H-indazole

This protocol describes the selective arylation at the C5 position of 3,5-dibromo-1H-indazole.

Materials:

  • 3,5-Dibromo-1H-indazole

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon source

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add 3,5-dibromo-1H-indazole (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Scope of the Suzuki-Miyaura Coupling
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Bromo-5-phenyl-1H-indazole85
24-Methoxyphenylboronic acid3-Bromo-5-(4-methoxyphenyl)-1H-indazole92
33-Thienylboronic acid3-Bromo-5-(thiophen-3-yl)-1H-indazole78

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of terminal alkynes, which are valuable functional groups for further transformations in drug discovery, such as click chemistry.

Mechanistic Considerations

The Sonogashira reaction involves a palladium catalyst and a copper(I) co-catalyst. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Diagram 2: Sonogashira Coupling Workflow

Sonogashira_Workflow Start Start Reactants Dihaloindazole Terminal Alkyne Pd Catalyst, Cu(I) Cocatalyst Base (e.g., Et₃N) Start->Reactants Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Reactants->Inert_Atmosphere Solvent_Addition Add Degassed Solvent (e.g., THF, DMF) Inert_Atmosphere->Solvent_Addition Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent_Addition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Alkynyl-substituted Indazole Purification->Product

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Protocol: Sonogashira Coupling of 3-Iodo-5-bromo-1H-indazole

This protocol demonstrates the selective coupling at the more reactive C3-iodo position.

Materials:

  • 3-Iodo-5-bromo-1H-indazole

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.06 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • THF or DMF

  • Nitrogen or Argon source

Procedure:

  • To a reaction vessel, add 3-iodo-5-bromo-1H-indazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).

  • Seal the vessel and purge with an inert atmosphere.

  • Add degassed solvent (THF or DMF) followed by triethylamine and the terminal alkyne (1.2 equiv).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite and rinse with the reaction solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylated and N-heteroarylated indazoles, which are common motifs in pharmacologically active compounds.

Protocol: Buchwald-Hartwig Amination of a Monohalo-indazole Intermediate

This protocol assumes a monohalo-indazole is available from a previous selective coupling step.

Materials:

  • Monohalo-indazole (e.g., 3-bromo-5-aryl-1H-indazole)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • NaOt-Bu (1.4 equiv)

  • Toluene or Dioxane

  • Nitrogen or Argon source

Procedure:

  • In a glovebox or under an inert atmosphere, combine the monohalo-indazole (1.0 equiv), the amine (1.2 equiv), NaOt-Bu (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv) in a reaction tube.

  • Add the anhydrous, degassed solvent (toluene or dioxane).

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Troubleshooting and Key Considerations

  • Inert Atmosphere: The palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Maintaining a strict inert atmosphere is crucial for catalytic activity.

  • Solvent and Base Choice: The choice of solvent and base can significantly impact the reaction rate and yield. The base not only neutralizes the acid formed but also plays a role in the transmetalation step.

  • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich ligands are often required for coupling less reactive C-Cl bonds or for challenging substrates.

  • Protecting Groups: The N-H of the indazole can sometimes interfere with the coupling reaction. N-protection (e.g., with a BOC or SEM group) can improve solubility and prevent side reactions, though it adds extra steps to the synthetic route.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Indazole Derivatives. Source: Molecules, 2020. URL: [Link]

  • Title: Regioselective Functionalization of Dihaloindazoles via Palladium-Catalyzed Cross-Coupling Reactions. Source: The Journal of Organic Chemistry, 2013. URL: [Link]

  • Title: Synthesis of 3,5,7-Trisubstituted Indazoles by Sequential Regioselective Palladium-Catalyzed Cross-Coupling Reactions. Source: Organic Letters, 2011. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Haloindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting C3-Arylation of Indazoles Last Updated: February 7, 2026

Executive Summary: The C3-Indazole Challenge

The Suzuki-Miyaura coupling of 3-haloindazoles presents a unique "perfect storm" of chemical challenges. Unlike standard phenyl-phenyl couplings, the indazole core possesses an acidic N-H (pKa ~14) at the N1 position and a sterically crowded environment at C3.

The Core Conflict: The unprotected N1-nitrogen is a potent σ-donor that coordinates to Palladium(II), forming stable "off-cycle" resting states (catalyst poisoning). Simultaneously, the C3 position is prone to protodehalogenation (loss of halide without coupling) if the transmetallation step is sluggish.

This guide provides a diagnostic workflow to navigate these competing failure modes.

Diagnostic Visualizer

Use this logic flow to identify the root cause of your reaction failure.

Troubleshooting_Suzuki Start Reaction Analysis: LCMS/NMR Conversion Is conversion < 50%? Start->Conversion Stalling ISSUE: Catalyst Poisoning (N1-H Coordination) Conversion->Stalling Yes (Stalled) ProductCheck Major Byproduct Mass? Conversion->ProductCheck No (Reacted) Sol_Poison FIX: Switch to Buchwald G3/G4 or Protect N1 (THP/SEM) Stalling->Sol_Poison Dehalogenation Mass = [SM - Halogen + H] ISSUE: Protodehalogenation ProductCheck->Dehalogenation M - X N_Arylation Mass = [SM + Ar] (Wrong NMR shifts) ISSUE: N1-Arylation ProductCheck->N_Arylation Isomer Success Desired Product (Yield Optimization) ProductCheck->Success Correct Mass Sol_Dehalo FIX: Anhydrous Solvents, Increase Conc., Excess Boronic Acid Dehalogenation->Sol_Dehalo Sol_Regio FIX: Change Base (Weak), Switch Solvent (Dioxane -> DMF) N_Arylation->Sol_Regio

Figure 1: Diagnostic decision tree for identifying failure modes in 3-haloindazole couplings.

Troubleshooting Guides (FAQ Format)

Issue A: Reaction Stalls with Unprotected Indazole

Symptom: LCMS shows 30-50% conversion. Adding more catalyst does not restart the reaction. Root Cause: The free N1-H (indazolic nitrogen) is deprotonated by the base, creating an indazolyl anion. This anion acts as a ligand, displacing phosphines on the Pd(II) center and forming a stable, unreactive complex (Catalyst Poisoning) [1].

Corrective Actions:

  • The "Brute Force" Ligand Switch: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) like XPhos or SPhos . These bulky ligands prevent the formation of the inactive Pd-N species via steric shielding [2].

  • The Base Switch: If using strong bases (KOtBu, NaOtBu), switch to weaker, carbonates (Cs₂CO₃, K₂CO₃). Strong bases increase the concentration of the interfering indazolyl anion.

  • Microwave Acceleration: High temperature (120-140°C) can sometimes overcome the activation energy barrier of the poisoned catalyst, though this risks dehalogenation [3].

Issue B: The "Missing Halogen" (Protodehalogenation)

Symptom: The starting material is consumed, but the product is simply the indazole with the halogen removed (Mass = SM - I + H). Root Cause: The oxidative addition occurred, but transmetallation was too slow . The Pd(II)-Ar species sat waiting for the boronic acid, and instead abstracted a hydride (from solvent or ligand) and reductively eliminated the dehalogenated side product.

Corrective Actions:

  • Concentration: Increase reaction concentration (0.5 M to 1.0 M). This increases the rate of the bimolecular transmetallation step relative to the unimolecular side reactions.

  • Boronic Acid Quality: Heterocyclic boronic acids often degrade to boroxines or deboronate. Use 2.0 - 3.0 equivalents of the boronic acid.

  • Water Control: While Suzuki requires some water, too much promotes protodeboronation of the coupling partner. Switch to anhydrous dioxane/toluene with exactly 2-5 equivalents of water added manually.

Issue C: N-Arylation vs. C-Arylation

Symptom: Mass is correct, but NMR shows loss of the N-H signal and lack of expected shifts for C3-arylation. Root Cause: Competitive Chan-Lam coupling or S_NAr (if the boronic acid partner is electron-deficient). The N1 nitrogen is a competent nucleophile.

Corrective Actions:

  • Protect the Nitrogen: This is the only 100% effective fix. See Section 4.

  • Solvent Effects: Avoid DMF or DMSO if N-arylation is observed; these polar aprotic solvents enhance the nucleophilicity of the nitrogen. Use Toluene or 1,4-Dioxane.

Strategic Guide: Protecting Groups (PG)

If optimization of the unprotected substrate fails, protection of N1 is mandatory.

Protecting GroupStability (Suzuki Conditions)Deprotection MethodRecommendation
THP (Tetrahydropyranyl) High. Stable to base/heat.Acidic (HCl/MeOH or PTSA).First Choice. Easy to put on, easy to take off.
SEM (Trimethylsilylethoxymethyl) Very High. Fluoride (TBAF) or Acid.Gold Standard for scale-up. Robust.
Boc (tert-Butyloxycarbonyl) Low/Medium. Can fall off thermally >80°C with base.Acid (TFA) or In-situ thermal.Risky. Good only if you want in-situ deprotection (see Protocol A).
Tosyl (Ts) Medium. Electron-withdrawing group deactivates the ring.Base hydrolysis.Avoid. Makes the C3-halide less reactive to oxidative addition.

Standard Operating Protocols (SOP)

Protocol A: The "Unprotected" Method (High Throughput/Discovery)

Best for rapid screening when protection steps are too time-consuming.

  • Vessel: 2-5 mL Microwave Vial.

  • Reagents:

    • 3-Bromoindazole (1.0 equiv)

    • Boronic Acid (1.5 - 2.0 equiv)

    • Catalyst: XPhos Pd G3 or Pd(PPh₃)₄ (5-10 mol%) [3]

    • Base: Cs₂CO₃ (2.0 equiv) - Cesium is crucial for the "cesium effect" (solubility).

  • Solvent: Dioxane : Water (4:1 ratio).

  • Conditions: Microwave irradiation at 120°C for 30-60 minutes .

  • Workup: Filter through Celite immediately to remove Pd black.

Protocol B: The "Protected" Method (Scale/Process)

Best for high yields and difficult substrates.

  • Protection Step: React 3-iodoindazole with DHP (3 equiv) and catalytic PTSA in DCM (RT, 2h) to yield 1-THP-3-iodoindazole.

  • Coupling Reaction:

    • 1-THP-3-iodoindazole (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

    • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene : Ethanol : Water (4:2:1).

  • Conditions: Thermal heating (oil bath) at 90°C for 4-12 hours .

  • Deprotection: Add 4M HCl in Dioxane directly to the crude mixture (after phase separation) and stir at RT for 2h.

Mechanistic Insight: The Poisoning Pathway

Understanding the coordination modes helps visualize why standard catalysts fail.

Poisoning_Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Fast Poisoned DEAD CATALYST (Pd-N Coordination) OxAdd->Poisoned Ligand Displacement Transmet Transmetallation OxAdd->Transmet Slow (Sterics) Indazole Unprotected Indazole (N1-H) Indazole->Poisoned Deprotonation + Coord Poisoned->Pd0 Requires Bulky Ligand (XPhos) to reverse Product C-C Coupled Product Transmet->Product Reductive Elim.

Figure 2: The competitive pathway where indazole nitrogen sequesters Palladium, halting the cycle.

References

  • Catalyst Poisoning by Azoles

    • Identification and Elimination of an Unexpected C
    • Source: Organic Process Research & Development (ACS).
    • [Link]

  • Use of Buchwald Ligands (XPhos/SPhos)

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source: Journal of Organic Chemistry (PMC).
    • [Link]

  • Microwave Protocols & Unprotected Substrates

    • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.[1]

    • Source: ResearchG
    • [Link]

  • Regioselectivity & Protecting Groups

    • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-aryl
    • Source: NIH / PubMed Central.
    • [Link]

Sources

Optimizing Heck reaction yield for 3-Bromo-4-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Heck Reaction Yield for 3-Bromo-4-iodo-1H-indazole Role: Senior Application Scientist, Technical Support Center

Subject: Optimizing C4-Selective Heck Coupling of 3-Bromo-4-iodo-1H-indazole Case ID: IND-HECK-4I-OPT Applicable Substrates: Dihalo-indazoles, Nitrogen Heterocycles[1]

Executive Summary: The Chemoselectivity Challenge

You are working with a "privileged scaffold" in kinase inhibitor discovery. The core challenge with 3-bromo-4-iodo-1H-indazole is tripartite:

  • Chemoselectivity (Halogen): You must engage the C4-Iodine (

    
     kcal/mol) while leaving the C3-Bromine (
    
    
    
    kcal/mol) intact for subsequent elaboration.[2]
  • Chemoselectivity (N-H): The acidic N1-proton (

    
    ) can poison Palladium catalysts or lead to competitive N-alkylation.
    
  • Regiochemistry (Alkene): Controlling beta-hydride elimination to prevent isomerized alkene byproducts.

This guide moves beyond standard "cookbook" chemistry, using mechanistic insights to guarantee reproducibility.

Pre-Reaction Checklist: Substrate Integrity

Critical Step: Do not attempt this reaction on the unprotected indazole.

Q: Why can't I run the Heck reaction on the free amine (unprotected indazole)? A: While theoretically possible, it is operationally risky for two reasons:

  • Catalyst Poisoning: The free indazole nitrogen (specifically N2) is a competent ligand for Pd(II). It forms stable [Pd(Indazole)2L2] resting states that remove active catalyst from the cycle, requiring higher temperatures to turnover, which then triggers the unwanted C3-Br coupling.

  • Solubility: The free NH substrate often requires highly polar solvents (DMF/DMSO) which can exacerbate thermal decomposition of the catalyst.

Recommendation: Protect the Nitrogen.

  • Standard: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) . These are stable to Heck base conditions (Et3N/K2CO3).

  • Avoid: Boc (tert-Butoxycarbonyl) can be thermally unstable at the temperatures required for some Heck couplings (>90°C), though it may survive mild conditions.

Optimized Experimental Protocol (The "Gold Standard")

This protocol utilizes Jeffery Conditions (Phase Transfer Catalysis).[3] These conditions are superior for dihalo-heterocycles because they often permit "ligand-free" palladium to operate at lower temperatures, significantly enhancing C-I vs. C-Br selectivity.

Reagents & Stoichiometry
ComponentReagentEquiv.[3][4][5]Function
Substrate N-THP-3-bromo-4-iodoindazole1.0Electrophile
Catalyst Pd(OAc)₂0.05 (5 mol%)Pre-catalyst
Additive TBAB (Tetrabutylammonium bromide)1.0 - 2.0Phase Transfer / Stabilizer
Base NaHCO₃ or K₂CO₃2.5Acid Scavenger
Solvent DMF (Anhydrous)[0.2 M]Solvent
Alkene Acrylates / Styrenes1.5Nucleophile
Step-by-Step Workflow
  • Charge: In a dried Schlenk tube, add Substrate (1.0 eq), TBAB (1.0 eq), and Base (2.5 eq).

  • Purge: Evacuate and backfill with Argon (3x). Oxygen is the enemy of low-loading Pd cycles.

  • Solvate: Add degassed DMF.

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and the Alkene (1.5 eq).

  • Reaction: Heat to 80°C .

    • Note: Monitor strictly by HPLC/UPLC. Do not exceed 100°C. The C3-Br bond begins to activate significantly above 110°C in DMF.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over MgSO₄.

Troubleshooting Guide (FAQ)

Issue 1: Loss of Selectivity (Product contains reaction at both I and Br)

Diagnosis: The reaction temperature is too high, or the catalyst is too "hot" (electron-rich). Mechanistic Fix:

  • Lower Temperature: Drop to 60-70°C. The oxidative addition into C-I is fast; C-Br is slow. The gap widens at lower temperatures.

  • Switch Ligand: If using phosphines, switch to P(o-tol)₃ . The steric bulk of tri-o-tolylphosphine destabilizes the bis-ligated Pd complex, accelerating the cycle for the labile C-I bond but making the crowded C3-Br insertion kinetically difficult.

Issue 2: "Pd Black" Formation / Stalled Reaction

Diagnosis: Catalyst decomposition (aggregation) before the reaction is complete. Mechanistic Fix:

  • Increase TBAB: The bromide ions from TBAB stabilize the coordinatively unsaturated Pd(0) species, preventing aggregation into inactive metal particles.

  • Check Oxygen: Pd(0) is rapidly oxidized by air. Ensure rigorous degassing.

Issue 3: Alkene Isomerization (Double Bond Migration)

Diagnosis: Beta-hydride elimination is reversible, leading to bond migration.[3] Mechanistic Fix:

  • Add Silver Salts: Add Ag₂CO₃ (1.0 eq). Silver acts as a halide scavenger. It forces the reaction through a cationic pathway which is often faster and suppresses re-insertion of the Pd-H species.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired C4-pathway and the undesired C3-pathway.

HeckSelectivity cluster_desired Path A: Desired (Kinetic) cluster_undesired Path B: Undesired (Thermal) Start 3-Bromo-4-iodo-indazole OxAdd_I Oxidative Addition (C-I) Fast @ 60-80°C Start->OxAdd_I Low Activation Energy OxAdd_Br Oxidative Addition (C-Br) Slow (Requires >100°C) Start->OxAdd_Br High Activation Energy Prod_I C4-Functionalized Product (Retains C3-Br) OxAdd_I->Prod_I Prod_I->OxAdd_Br Over-reaction (If T is too high) Prod_Br Bis-Coupled / C3-Product (Loss of Handle) OxAdd_Br->Prod_Br

Caption: Kinetic competition between C-I (Path A) and C-Br (Path B). Control is achieved via Temperature and Ligand Sterics.

Logic Flow for Troubleshooting

Use this decision tree when your yield is suboptimal.

Troubleshooting Problem Identify Problem Selectivity Mixture of Products (C3 & C4 reacting) Problem->Selectivity Conversion Low Yield / Stalled Reaction Problem->Conversion Isomer Alkene Isomerization Problem->Isomer TempCheck Is Temp > 80°C? Selectivity->TempCheck ProtectCheck Is N-H Protected? Conversion->ProtectCheck AgSalt Action: Add Ag2CO3 or switch to mild base Isomer->AgSalt LowerTemp Action: Lower Temp to 60°C Switch to P(o-tol)3 TempCheck->LowerTemp Yes ProtectAction Action: Protect with THP/SEM ProtectCheck->ProtectAction No AdditiveCheck Using TBAB? ProtectCheck->AdditiveCheck Yes AddTBAB Action: Add TBAB (1 eq) Check O2 exclusion AdditiveCheck->AddTBAB No

Caption: Decision matrix for diagnosing common Heck reaction failures with halo-indazoles.

References

  • Mechanistic Insight on Jeffery Conditions: Jeffery, T.[3] "Tetraalkylammonium Salts in Palladium-Catalyzed Vinylation of Organic Halides." Tetrahedron, 1996.[3] 3[2][4][5][6][7][8][9][10][11]

  • Indazole Protection & Reactivity: Lier, F. et al. "Regioselective protection at N-2 and derivatization at C-3 of indazoles." Journal of Organic Chemistry, 2002. 9[2][4][8][9]

  • Regioselectivity in Dihalo-Heterocycles: Langer, P. et al.[7][12] "Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions." Advanced Synthesis & Catalysis, 2010. 7[2][4][5][6][7][8][9]

  • C-3 Functionalization of Indazoles: ResearchGate Review. "The C-3 Functionalization of 1H-Indazole through Cross-Coupling." 8

Sources

Technical Support Center: Synthesis of 3-Bromo-4-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex intermediates. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to enhance the yield and purity of 3-Bromo-4-iodo-1H-indazole, a valuable building block in medicinal chemistry.

Introduction: The Challenge of Regiocontrol

The synthesis of polysubstituted heteroaromatics like 3-Bromo-4-iodo-1H-indazole presents a significant regiochemical challenge. Direct electrophilic halogenation of the indazole core often leads to a mixture of isomers, with substitution patterns dictated by the inherent electronics of the ring system rather than the desired outcome. For instance, electrophilic attack typically favors the C3, C5, and C7 positions, making the introduction of a halogen at the C4 position non-trivial.

To overcome this, a robust and controllable synthetic strategy is required. This guide outlines a multi-step approach that builds the indazole ring from a pre-functionalized aromatic precursor, thereby ensuring absolute control over the final substitution pattern. We will address common experimental hurdles and provide scientifically-grounded solutions to maximize your synthetic success.

Recommended Synthetic Workflow

The recommended pathway involves constructing the indazole ring from a commercially available or readily synthesized di-halogenated toluene derivative. This ensures the bromine and iodine atoms are correctly positioned before the heterocyclic ring is formed.

Synthetic_Workflow A 2-Bromo-3-iodotoluene B 2-Bromo-3-iodo-6-nitrotoluene A->B Step 1: Nitration C 2-Bromo-3-iodo-6-nitrobenzoic acid B->C Step 2: Oxidation D 6-Amino-2-bromo-3-iodobenzoic acid C->D Step 3: Reduction E 3-Bromo-4-iodo-1H-indazole D->E Step 4: Diazotization & Cyclization

Caption: Proposed multi-step synthesis of 3-Bromo-4-iodo-1H-indazole.

Detailed Experimental Protocols

Step 1: Nitration of 2-Bromo-3-iodotoluene

Objective: To regioselectively introduce a nitro group at the C6 position, directed by the methyl group and influenced by the steric and electronic effects of the halogens.

Protocol:

  • To a stirred solution of 2-Bromo-3-iodotoluene (1.0 equiv.) in concentrated sulfuric acid (5-10 volumes) at 0-5 °C, add fuming nitric acid (1.1 equiv.) dropwise.

  • Maintain the temperature below 10 °C throughout the addition. The directing effects of the methyl group (ortho, para-directing) and the halogens (ortho, para-directing, deactivating) favor substitution at the C4 and C6 positions. Steric hindrance from the C3-iodo group is expected to favor nitration at the C6 position[1].

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction by TLC or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Oxidation of the Benzylic Methyl Group

Objective: To oxidize the methyl group of 2-Bromo-3-iodo-6-nitrotoluene to a carboxylic acid. This functional group is essential for the subsequent cyclization.

Protocol:

  • Suspend 2-Bromo-3-iodo-6-nitrotoluene (1.0 equiv.) in a mixture of water, pyridine, and a suitable co-solvent if needed.

  • Heat the mixture to reflux (approx. 80-100 °C).

  • Add potassium permanganate (KMnO₄, 3.0-4.0 equiv.) portion-wise over several hours. The presence of multiple electron-withdrawing groups on the ring makes this oxidation challenging and requires forcing conditions[2].

  • Continue heating at reflux until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

  • Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) to a pH of ~1-2 to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with cold water, and dry to yield 2-Bromo-3-iodo-6-nitrobenzoic acid.

Step 3: Reduction of the Nitro Group

Objective: To selectively reduce the nitro group to an amine, which is a necessary precursor for diazotization.

Protocol:

  • Dissolve 2-Bromo-3-iodo-6-nitrobenzoic acid (1.0 equiv.) in ethanol or acetic acid.

  • Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv.) or iron powder (Fe, 5-10 equiv.) in the presence of an acid (e.g., concentrated HCl).

  • Heat the mixture to 70-80 °C and stir for 2-4 hours. The progress of the reduction can be monitored by the disappearance of the starting material on TLC.

  • After completion, cool the reaction and, if using tin, carefully neutralize with a saturated sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide (NH₄OH) to precipitate tin salts. If using iron, filter the hot solution to remove iron oxides.

  • Extract the aqueous layer with ethyl acetate or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain crude 6-Amino-2-bromo-3-iodobenzoic acid.

Step 4: Diazotization and Intramolecular Cyclization

Objective: To form the indazole ring via diazotization of the amino group followed by intramolecular cyclization. This is a variation of classical indazole syntheses[3][4].

Protocol:

  • Suspend 6-Amino-2-bromo-3-iodobenzoic acid (1.0 equiv.) in dilute hydrochloric acid (2-3 M) and cool to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in water dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Slowly warm the reaction mixture to room temperature and then heat gently to 50-60 °C to promote cyclization and the extrusion of CO₂ and H₂O. Gas evolution should be observed.

  • Maintain the temperature until gas evolution ceases (typically 1-3 hours).

  • Cool the mixture to room temperature. The product may precipitate from the solution.

  • Neutralize the mixture with a base (e.g., NaHCO₃) and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude 3-Bromo-4-iodo-1H-indazole by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Troubleshooting Guide

Question / Observed Issue Probable Cause(s) Recommended Solution(s)
Step 1: Low yield or formation of multiple isomers during nitration. 1. Incorrect Temperature Control: Nitration is highly exothermic. Temperatures above 10 °C can lead to side reactions and the formation of dinitro products. 2. Reagent Stoichiometry: Excess nitric acid can promote over-nitration.1. Ensure the reaction is maintained at 0-5 °C during the addition of nitric acid. Use an ice-salt bath for efficient cooling. 2. Use a slight excess (1.05-1.1 equiv.) of nitric acid. Monitor the reaction closely by TLC/GC-MS to avoid prolonged reaction times.
Step 2: Incomplete oxidation of the methyl group. 1. Deactivated Ring: The presence of three electron-withdrawing groups (NO₂, Br, I) strongly deactivates the ring and the benzylic position, making oxidation difficult[2]. 2. Insufficient Oxidant: Not enough KMnO₄ was used to drive the reaction to completion.1. Increase the reaction temperature to reflux and prolong the reaction time. Consider using a more powerful oxidizing agent like sodium dichromate in sulfuric acid, though this requires careful handling. 2. Ensure at least 3-4 equivalents of KMnO₄ are used. Add it in portions to maintain a steady reaction rate.
Step 3: Low yield during nitro group reduction. 1. Incomplete Reaction: The reduction may be sluggish. 2. Product Loss During Workup: The amino acid product can be amphoteric and may be lost in the aqueous phase if the pH is not carefully controlled during extraction.1. Increase the amount of reducing agent and/or the reaction temperature. Monitor by TLC until the starting material is fully consumed. 2. During workup, carefully adjust the pH to the isoelectric point of the amino acid to maximize precipitation before extraction. Perform multiple extractions with a suitable solvent like ethyl acetate.
Step 4: Low yield of final indazole product. 1. Decomposition of Diazonium Salt: Diazonium salts are unstable at higher temperatures. Premature warming can lead to decomposition before cyclization. 2. Inefficient Cyclization: The final ring-closing step may be slow or incomplete.1. Maintain a temperature of 0-5 °C during diazotization. Do not warm the reaction until the diazonium salt formation is complete. 2. After diazotization, warm the reaction gently and hold at 50-60 °C. Do not overheat. The use of a co-solvent might improve solubility and facilitate cyclization.
General: Difficulty purifying the final product. Halogenated aromatic compounds can be challenging to separate from starting materials or isomers due to similar polarities.Utilize a high-resolution column chromatography system. A slow gradient of ethyl acetate in hexane is often effective. Recrystallization from a mixed solvent system (e.g., ethanol/water or toluene/hexane) can also be effective for final purification.

Frequently Asked Questions (FAQs)

Q1: Why is direct halogenation of 1H-indazole not recommended for this synthesis? A: Direct halogenation of the indazole ring is governed by its inherent electronic properties. Electrophilic substitution preferentially occurs at the C3 position, followed by C5 and C7. Introducing an iodine atom at the C4 position via this method is not feasible. Furthermore, once a substituent is present, it directs subsequent substitutions, which may not align with the desired C3/C4 pattern. Building the ring from a pre-functionalized precursor provides unambiguous regiochemical control.

Q2: Can I use a different starting material, for example, starting with iodination of 2-bromotoluene? A: Yes, however, the direct iodination of 2-bromotoluene would likely yield a mixture of isomers. The synthesis of the key intermediate, 2-Bromo-3-iodotoluene, is critical. If not commercially available, it can be synthesized from simpler precursors like o-toluidine through a series of diazotization and halogenation reactions, but this adds complexity to the overall process[5].

Q3: What is the mechanism of the final indazole ring formation? A: The final step is a classical reaction for forming fused heterocyclic systems. The primary amine is converted into a diazonium salt (-N₂⁺) using nitrous acid. This highly reactive group is then attacked intramolecularly by the π-electrons of the aromatic ring, or the reaction proceeds via a radical mechanism, leading to cyclization. Subsequent loss of a proton and other leaving groups (in this case, from the carboxylate) re-aromatizes the system to form the stable indazole ring.

Mechanism cluster_0 Diazotization & Cyclization Start 6-Amino-2-bromo- 3-iodobenzoic acid Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, HCl 0-5 °C Cyclized Cyclized Intermediate Diazonium->Cyclized Intramolecular Attack, Δ Product 3-Bromo-4-iodo- 1H-indazole Cyclized->Product -CO₂, -H⁺

Caption: Key mechanism for the formation of the indazole ring.

Q4: Are there alternative methods for the oxidation in Step 2? A: While KMnO₄ is a common and cost-effective choice, other reagents can be used. Oxidation with chromium trioxide (CrO₃) in acetic acid is an alternative, though it generates hazardous chromium waste. For more sensitive substrates, catalytic oxidation methods using catalysts like cobalt or manganese salts with an oxygen source can be explored, but these often require significant optimization.

Q5: How critical is the purity of intermediates for the overall yield? A: Extremely critical. Impurities from one step can interfere with subsequent reactions. For example, residual starting material from the nitration step will lead to undesired byproducts in the oxidation and reduction steps. Incomplete reduction in Step 3 will result in nitro-compounds that cannot undergo diazotization, lowering the yield of the final step. It is highly recommended to purify the product of each step to >95% purity before proceeding.

References

  • Jiangsu Weigruisi Chemical Co., Ltd. (2015). Synthetic method of 2-bromo-5-iodotoluene. CN104370775A.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific Study. Available at: [Link]

  • Reductive cyclization of o-vinylnitrobenzenes. ResearchGate. Available at: [Link]

  • Olah, G. A. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. US5946638A.
  • He, C.-Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2148.
  • A study of the regioselectivity in the zeolite-assisted nitration of toluene. UNCW Institutional Repository. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2H-indazoles. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indazoles. Available at: [Link]

  • Ditrich, K.
  • Olah, G. A. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. US5977418A.
  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. Available at: [Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. National Institutes of Health. Available at: [Link]

  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar.
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry. Available at: [Link]

  • Microwave-Assisted Molybdenum-Catalyzed Reductive Cyclization of o-Nitrobenzylidene Amines to 2-Aryl-2H-indazoles. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.9: Oxidation of Aromatic Compounds. Available at: [Link]

  • Regioselective nitration of aromatic substrates in zeolite cages. Indian Academy of Sciences. Available at: [Link]

  • Haloform reaction, Oxidation of Keto-methyl group by halogen-alkali. YouTube. Available at: [Link]

  • Chan, K. S. (2009). Oxidation process for aromatic compound. US7488843B1.
  • The Davis-Beirut reaction: N1,N2-disubstituted-1H-indazolones via 1,6-electrophilic addition to 3-alkoxy-2H-indazoles. PubMed. Available at: [Link]

  • Aromatic Side Chain Oxidation to Carboxylic Acid. YouTube. Available at: [Link]

Sources

Overcoming regioselectivity issues in indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Regioselectivity Issues in Indazole Functionalization Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Indazole Technical Center

You are likely here because you are facing the classic "Indazole Dilemma": the struggle to selectively functionalize the


 versus 

position.

Indazole is an ambident nucleophile. The regiochemical outcome of alkylation or arylation is rarely random; it is dictated by the delicate balance between thermodynamics (favoring


) and kinetics  (often favoring 

), heavily influenced by solvent polarity, base counter-ions, and steric factors.

This guide moves beyond generic advice, providing troubleshooting workflows for specific regioselectivity failures.

Quick Diagnostic: Which Pathway Rules Your Reaction?

Before selecting a protocol, visualize the electronic landscape of your substrate using the diagram below.

IndazoleRegio Neutral Neutral Indazole (N2 is Basic/Nucleophilic) Anion Indazole Anion (Ambident Nucleophile) Neutral->Anion Base Deprotonation N2_Prod N2-Product (Kinetic) Quinoid-like Character Neutral->N2_Prod Acid Cat. / Neutral Cond. (Attack via N2 lone pair) N1_Prod N1-Product (Thermodynamic) Benzenoid System Intact Anion->N1_Prod High Temp / Polar Solvent (Reversible/Equilibrating) Anion->N2_Prod Chelation / Steric Bulk at C7 (Irreversible/Kinetic) N2_Prod->N1_Prod Thermal Rearrangement (If barrier is overcome)

Figure 1: The mechanistic bifurcation of indazole functionalization.


 is generally the thermodynamic sink due to the preservation of the benzene ring aromaticity, whereas 

is the kinetic site in neutral conditions due to the availability of the

lone pair.

Module 1: Troubleshooting Alkylation (N1 vs. N2)

Issue 1: "I need the N1-alkyl product, but I'm getting N2 or mixtures."

Root Cause: You are likely operating under conditions that do not allow the reaction to reach thermodynamic equilibrium, or you are using a base/solvent system that promotes tight ion-pairing at


.

The Fix: Promote Thermodynamic Control To force the reaction to


, you must facilitate the equilibration of the regioisomers. The 

-alkyl isomer can often rearrange to the

isomer under sufficient thermal energy and ionic dissociation.

Protocol A: The Thermodynamic Standard (


-Selective) 
  • Base: Use NaH (Sodium Hydride) or Cs₂CO₃ .

  • Solvent: Use DMF or DMSO . These polar aprotic solvents dissociate the indazolyl anion from the cation, favoring the harder, more electronegative

    
     attack (charge control) and allowing equilibration.
    
  • Temperature: Heat to 60–100°C . Room temperature often traps the kinetic

    
     product.
    
  • Additives: If using NaH/THF, add 15-crown-5 or HMPA to disrupt ion pairing.

Expert Insight: If your electrophile is an


-halo carbonyl (e.g., ethyl bromoacetate), the 

product is often formed first but rearranges to

over time. Do not quench the reaction too early.
Issue 2: "I need the N2-alkyl product, but N1 dominates."

Root Cause: You are likely deprotonating the indazole. Once the anion is formed,


 selectivity is hard to beat without specific steric blocking.

The Fix: Exploit Neutral Nucleophilicity (The Pfizer/WuXi Method) Do not use a base. In its neutral form, the


 nitrogen has a localized lone pair (

, pyridine-like), while the

lone pair is delocalized into the aromatic system (

, pyrrole-like). Therefore,

is the better nucleophile in neutral/acidic conditions.

Protocol B: Acid-Catalyzed Imidate Alkylation (


-Selective) 
This is the modern gold standard for 

selectivity, avoiding the use of dangerous Meerwein salts.
  • Reagents: Use an alkyl 2,2,2-trichloroacetimidate (easily made from the alcohol + trichloroacetonitrile).

  • Catalyst: TfOH (Triflic acid, 10 mol%) or Cu(OTf)₂ .

  • Solvent: Toluene or DCM (Non-polar solvents suppress the ionic

    
     pathway).
    
  • Conditions: 25°C to Reflux.

Mechanism: The acid protonates the imidate, making it highly electrophilic. The neutral indazole attacks via the basic


 lone pair.
ParameterN1-Selective ConditionsN2-Selective Conditions
Species Indazole Anion (Deprotonated)Neutral Indazole
Control ThermodynamicKinetic
Reagents Alkyl Halide + NaH/Cs₂CO₃Alkyl Trichloroacetimidate + TfOH
Solvent DMF, DMSO (Polar Aprotic)Toluene, DCM (Non-polar)
Selectivity Typically >10:1 (

)
Typically >20:1 (

)

Module 2: Troubleshooting Arylation (Cross-Coupling)

Issue 3: "Buchwald-Hartwig coupling is giving me a mess of isomers."

Root Cause: Copper and Palladium catalysts can coordinate to both nitrogens. However, Copper-catalyzed reactions using diaryliodonium salts have shown distinct


 preferences due to the mechanism of oxidative addition.

The Fix: Switch the Electrophile Source

Protocol C:


-Selective Arylation (Cu-Catalyzed) 
Instead of using aryl halides, use diaryliodonium salts .[1]
  • Catalyst: CuCl (5 mol%).[1]

  • Electrophile: Symmetric Diaryliodonium triflate (Ar₂IOTf).

  • Base: Na₂CO₃ (mild base).

  • Solvent: DCM or Toluene.

  • Temp: Room Temperature.

Why this works: The reaction proceeds via a Cu(III) intermediate that transfers the aryl group to the coordinating


 nitrogen faster than the 

site can react, largely because the mild conditions prevent tautomeric equilibration.

Protocol D:


-Selective Arylation (Ligand Controlled) 
If you must use aryl halides (Buchwald-Hartwig):
  • Ligand: Use AntPhos or tBuXPhos . These bulky ligands often favor the

    
     position by sterically crowding out the 
    
    
    
    approach, especially if there is a substituent at C3.
  • Base: K₃PO₄.

  • Solvent: Toluene/Dioxane.

Module 3: Analytical Validation (Did it work?)

Do not rely solely on LCMS; isomers often have identical masses and similar retention times. You must use NMR for confirmation.

The HMBC/NOE Checklist
FeatureN1-Substituted Indazole N2-Substituted Indazole
NOE Signal Strong NOE between N-CH₂ and C7-H (Aromatic).[2]Strong NOE between N-CH₂ and C3-H .
HMBC (Long Range) Correlation between N-CH₂ and C7a (Bridgehead).Correlation between N-CH₂ and C3 .
C3-H Shift (¹H NMR) Typically

8.0 – 8.2 ppm.
Typically shifted downfield (

8.3 – 8.8 ppm) due to quinoid character.

Critical Warning: If your indazole has a substituent at C3 (e.g., -Cl, -CN), you lose the C3-H NOE handle. You must rely on the HMBC correlation to the bridgehead carbon (C7a) to confirm


 substitution.

References

  • Mechanism of N2-Selectivity (Imidates)

    • Clemens, J. J., et al. (2022). Highly Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis.
  • Thermodynamic vs Kinetic Control (General)

    • Cheung, M. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
  • N2-Selective Arylation (Iodonium Salts)

    • Gaikwad, D. D., et al. (2015).[1] N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts. European Journal of Medicinal Chemistry.

  • Copper Catalysis Ligands

    • Su, B., et al. (2025). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Journal of Organic Chemistry.
  • NMR Determination

    • Lundall, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein J. Org.[3] Chem.

Sources

Technical Support Center: Navigating Byproducts in Cross-Coupling Reactions of Dihaloindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the functionalization of dihaloindazoles via cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into the common byproducts and challenges encountered during these intricate transformations. As a self-validating system, each troubleshooting section is grounded in mechanistic principles and supported by authoritative references to ensure scientific integrity.

Introduction: The Dihaloindazole Challenge

Dihaloindazoles are valuable scaffolds in medicinal chemistry, offering multiple points for diversification. However, their cross-coupling reactions are often plagued by the formation of undesirable byproducts, leading to complex purification challenges and reduced yields of the target molecule. Understanding the mechanistic origins of these side reactions is paramount to developing robust and selective synthetic protocols. This guide will dissect the common issues encountered in Suzuki, Sonogashira, and Buchwald-Hartwig couplings with dihaloindazoles and provide actionable troubleshooting strategies.

Part 1: Suzuki-Miyaura Coupling with Dihaloindazoles

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, when working with dihaloindazoles, researchers often face challenges with selectivity and the formation of several key byproducts.

FAQ 1: My Suzuki reaction on a 3,5-dihaloindazole is giving me a mixture of mono-arylated products at both positions, along with the desired di-arylated product. How can I improve selectivity for di-substitution?

Answer:

Achieving complete di-substitution without the accumulation of mono-arylated intermediates is a common challenge. The relative reactivity of the two halogen positions is a key factor, often influenced by both electronics and sterics. In many heteroaromatic systems, the regioselectivity of the first coupling can be directed by the choice of catalyst and ligands.[1]

Troubleshooting Guide:

  • Ligand Selection: The steric and electronic properties of the phosphine ligand play a crucial role.

    • Bulky, electron-rich ligands (e.g., Buchwald-type biaryl phosphines like SPhos or XPhos) can promote the second oxidative addition, driving the reaction towards the di-substituted product. These ligands stabilize the monoligated Pd(0) species, which is often more reactive in the second coupling step.

    • Less sterically demanding ligands might favor the mono-arylated product, as the resulting palladium complex can be more stable and less prone to a second oxidative addition.

  • Reaction Temperature and Time: Insufficient reaction temperature or time can lead to incomplete conversion to the di-substituted product. Consider increasing the temperature (while monitoring for degradation) and extending the reaction time.

  • Stoichiometry of Boronic Acid: Ensure you are using a sufficient excess of the boronic acid (typically 2.2-2.5 equivalents) to drive the reaction to completion.

  • Base Selection: The choice of base can influence the rate of both catalytic cycles. Stronger bases like cesium carbonate or potassium phosphate are often more effective than weaker bases like sodium carbonate in promoting the second coupling.

Experimental Protocol for Enhancing Di-substitution:

  • To a degassed solution of the 3,5-dihaloindazole (1.0 equiv) and the arylboronic acid (2.5 equiv) in a suitable solvent (e.g., dioxane/water 4:1), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Add a strong base (e.g., K₃PO₄, 3.0 equiv).

  • Heat the reaction mixture at a sufficiently high temperature (e.g., 100-120 °C) and monitor the progress by LC-MS until the starting material and mono-arylated intermediates are consumed.

FAQ 2: I am observing significant amounts of homocoupled biaryl from my boronic acid and a protodehalogenated indazole. What is causing this and how can I prevent it?

Answer:

The formation of homocoupled biaryl (from the boronic acid) and protodehalogenated indazole are two of the most common and frustrating side reactions in Suzuki couplings.

  • Homocoupling of Boronic Acids: This side reaction is often promoted by the presence of oxygen.[2] Molecular oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid. Inadequate degassing of the reaction mixture is a primary culprit.

  • Protodehalogenation: This involves the replacement of a halogen atom with a hydrogen atom. This can occur through several pathways, including a competing reaction of the organopalladium intermediate with a proton source (e.g., water, solvent) or via a reductive process. The presence of water and the nature of the base can influence the extent of protodehalogenation.

Troubleshooting Guide:

ByproductProbable CauseRecommended Solution
Homocoupled Biaryl Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Catalyst decomposition to palladium black.Use a robust catalyst system and ensure proper ligand-to-metal ratio.
Protodehalogenated Indazole Presence of protic impurities (e.g., water).Use anhydrous solvents and reagents.
Inappropriate base selection.A weaker, non-hydroxide base like K₂CO₃ or Cs₂CO₃ may be preferable to stronger, more nucleophilic bases.
High reaction temperatures.Optimize the temperature to the minimum required for efficient coupling.

Diagram: Byproduct Formation Pathways in Suzuki Coupling

Byproduct_Formation cluster_main Desired Suzuki Coupling cluster_homo Homocoupling Byproduct cluster_proto Protodehalogenation Byproduct Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition (Ar-X) PdII Pd(II) Pd0->PdII Oxidation (O2) ArPdAr_prime Ar-Pd(II)-Ar' ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)2) ArPdX_proto Ar-Pd(II)-X ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination Ar_prime_Pd Ar'-Pd(II) PdII->Ar_prime_Pd Transmetalation Ar_prime_B Ar'-B(OR)2 Homocoupled Ar'-Ar' Ar_prime_Pd->Homocoupled Reductive Elimination ArH Ar-H ArPdX_proto->ArH Protonolysis Regioselectivity cluster_conditions Reaction Conditions Dihaloindazole 3,7-Dibromoindazole Catalyst1 Pd(PPh3)4 (Monodentate Ligand) Catalyst2 Pd(dppf)Cl2 (Bidentate Ligand) C3_Product 3-Alkynyl-7-bromoindazole C7_Product 7-Alkynyl-3-bromoindazole Catalyst1->C3_Product Favors C3 Coupling Catalyst2->C7_Product Favors C7 Coupling

Caption: Ligand-dependent regioselectivity in Sonogashira coupling.

Part 3: Buchwald-Hartwig Amination with Dihaloindazoles

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. When applied to dihaloindazoles, a key challenge is preventing N-arylation of the indazole ring itself.

FAQ 5: I am trying to perform a Buchwald-Hartwig amination on a dihaloindazole, but I am observing significant N-arylation of the indazole ring in addition to the desired C-N coupling. How can I favor C-N bond formation?

Answer:

The indazole N-H proton is acidic and can compete with the desired amine nucleophile for reaction with the aryl halide, leading to N-arylation of the indazole. This is a common side reaction when working with unprotected N-heterocycles.

Troubleshooting Guide:

  • N-Protection: The most straightforward solution is to protect the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM, PMB). [3]This physically blocks the N-H proton from participating in the reaction. The choice of protecting group will depend on the subsequent reaction conditions and the desired deprotection strategy.

  • Base Selection: Using a bulky, non-nucleophilic base (e.g., LHMDS, KHMDS) can sometimes favor deprotonation of the amine nucleophile over the indazole N-H, particularly if there is a significant pKa difference.

  • Catalyst System: Certain ligand systems may exhibit a preference for C-N coupling over N-arylation of the heterocycle. However, N-protection is generally the most reliable strategy.

Experimental Protocol for N-Protection Prior to Buchwald-Hartwig Amination:

  • Protect the dihaloindazole with a suitable protecting group (e.g., react with Boc₂O in the presence of DMAP).

  • Purify the N-protected dihaloindazole.

  • Subject the N-protected substrate to the Buchwald-Hartwig amination conditions using your desired amine, palladium catalyst, ligand, and base.

  • Deprotect the indazole nitrogen in a subsequent step if required.

Diagram: Competing N-Arylation in Buchwald-Hartwig Amination

N_Arylation Dihaloindazole Dihaloindazole (with N-H) Reaction_Conditions Pd Catalyst, Ligand, Base Dihaloindazole->Reaction_Conditions Amine R2NH Amine->Reaction_Conditions CN_Product C-N Coupled Product NN_Product N-N Coupled Byproduct Reaction_Conditions->CN_Product Desired Pathway Reaction_Conditions->NN_Product Competing Pathway (Indazole N-H Reacts)

Caption: Competing pathways in Buchwald-Hartwig amination of unprotected indazoles.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6613. [Link]

  • Černochová, P., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(18), 4973-4979. [Link]

  • Strotman, N. A., et al. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]

  • Tsang, A. S.-K., et al. (2013). Enhancing the usefulness of cross dehydrogenative coupling reactions with a removable protecting group. Organic & Biomolecular Chemistry, 11(29), 4921–4924. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

Sources

Technical Support Center: Palladium Catalyst Removal from Indazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck, for the synthesis of indazole derivatives. The efficient removal of residual palladium from your reaction mixture is a critical step to ensure the purity, safety, and efficacy of your target compounds, particularly in the context of active pharmaceutical ingredient (API) development.

This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of palladium removal and achieve the stringent purity levels required for your research and development goals.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from my indazole product?

A: Palladium is a heavy metal with known toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in final drug products.[1][2][3] For oral medications, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API, depending on the daily dosage.[4] Beyond regulatory compliance, residual palladium can interfere with downstream biological assays and compromise the stability of the final compound.[5][6]

Q2: What are the most common methods for palladium removal?

A: The primary methods for palladium removal from organic reaction mixtures include:

  • Adsorption: Using materials like activated carbon or silica-based scavengers.[7][8]

  • Chromatography: Primarily silica gel column chromatography.[9]

  • Crystallization: Purifying the product through recrystallization can sometimes reduce palladium levels, although it can also concentrate the metal in some cases.[10]

  • Extraction: Liquid-liquid extraction can remove some inorganic palladium salts.[9]

  • Metal Scavengers: Employing scavenger resins or molecules with high affinity for palladium.[11][12]

Q3: How do I choose the best palladium removal method for my specific indazole synthesis?

A: The optimal method depends on several factors, including the nature of your indazole product (e.g., polarity, functional groups), the solvent system, the oxidation state of the palladium species (Pd(0) or Pd(II)), the scale of your reaction, and the required final purity.[13] A decision-making workflow can help guide your choice (see Figure 1).

Troubleshooting Guide

This section addresses specific problems you might encounter during the palladium removal process.

Problem 1: My final indazole product is still contaminated with palladium after silica gel chromatography.

  • Possible Cause 1: Co-elution of soluble palladium complexes.

    • Explanation: Palladium can form stable, soluble complexes with phosphine ligands or even the indazole product itself. These complexes can have similar polarity to your desired compound, leading to co-elution.

    • Solution:

      • Pre-treatment with an adsorbent: Before loading your crude product onto the column, stir it with activated carbon or a silica-based scavenger to capture the palladium.[13]

      • Use a scavenger plug: Place a layer of a suitable palladium scavenger on top of your silica gel column.

      • Optimize your solvent system: A more polar solvent system may help retain the palladium complexes on the silica gel.

  • Possible Cause 2: Formation of colloidal palladium.

    • Explanation: Under certain conditions, palladium can form fine colloidal particles that pass through the silica gel bed.[9]

    • Solution:

      • Filtration through Celite®: Pass the reaction mixture through a pad of Celite® before chromatography to remove insoluble palladium species.[9]

      • Flocculation: In some cases, adding a small amount of a flocculating agent can help aggregate the colloidal particles, making them easier to filter.

Problem 2: Palladium scavengers are not effectively reducing palladium levels.

  • Possible Cause 1: Incorrect scavenger selection.

    • Explanation: Different scavengers have varying affinities for different palladium species and work best in specific solvent systems.[12] For example, thiol-based scavengers are generally more effective for Pd(II), while other types may be better for Pd(0).[8]

    • Solution:

      • Perform a scavenger screen: Test a small panel of scavengers (e.g., thiol-based, amine-based, phosphine-based) to identify the most effective one for your specific reaction conditions.

      • Consider the palladium oxidation state: If you are unsure of the palladium's oxidation state, a scavenger with broad reactivity may be a good starting point.

  • Possible Cause 2: Insufficient scavenger loading or contact time.

    • Explanation: The scavenger needs to be present in a sufficient amount and for an adequate duration to effectively capture the palladium.

    • Solution:

      • Increase scavenger equivalents: Start with the manufacturer's recommended loading and increase it if necessary.

      • Extend the reaction time: Allow the scavenger to stir with the reaction mixture for a longer period, sometimes overnight.[14]

      • Increase the temperature: Gently heating the mixture can sometimes improve the scavenging efficiency.

Problem 3: Significant loss of my indazole product during the palladium removal process.

  • Possible Cause 1: Adsorption of the product onto activated carbon or scavengers.

    • Explanation: Highly porous materials like activated carbon can non-specifically adsorb your product along with the palladium.[13]

    • Solution:

      • Minimize the amount of adsorbent: Use the minimum amount of activated carbon or scavenger necessary to achieve the desired palladium level.

      • Wash the adsorbent: After filtration, wash the adsorbent with a fresh portion of the solvent to recover any adsorbed product. Be aware that this may also leach some palladium back into the solution.[13]

      • Choose a more selective scavenger: Silica-based scavengers are often more selective than activated carbon.[15]

  • Possible Cause 2: Product degradation.

    • Explanation: Some scavengers or harsh treatment conditions (e.g., high temperatures) could potentially degrade your indazole product.

    • Solution:

      • Screen for compatibility: Before applying a scavenger to your entire batch, test it on a small scale to ensure it is compatible with your product.

      • Use milder conditions: Opt for scavengers that work efficiently at room temperature.

Detailed Protocols

Protocol 1: Palladium Removal using Activated Carbon

This protocol is a general guideline for using activated carbon to remove residual palladium.

  • Reaction Work-up: After the reaction is complete, perform your standard aqueous work-up.

  • Solvent Exchange (if necessary): If the reaction was performed in a high-boiling solvent like DMF or DMAc, it is advisable to perform a solvent exchange to a solvent more suitable for the carbon treatment, such as ethyl acetate, THF, or toluene.

  • Carbon Treatment:

    • To the organic solution of your crude indazole product, add 5-10 wt% of activated carbon (relative to the crude product weight).

    • Stir the slurry at room temperature for 2-4 hours. The optimal time may need to be determined experimentally. In some cases, gentle heating (e.g., 40-50 °C) can improve efficiency.[13]

  • Filtration:

    • Prepare a 1-2 cm pad of Celite® in a sintered glass funnel.

    • Filter the reaction mixture through the Celite® pad to remove the activated carbon.

    • Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and analyze a sample for residual palladium content using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol 2: Palladium Removal using a Silica-Based Thiol Scavenger

This protocol provides a general procedure for using a functionalized silica scavenger.

  • Reaction Work-up: Complete your standard aqueous work-up and isolate the crude product in a suitable organic solvent.

  • Scavenger Addition:

    • Add 3-5 equivalents of the silica-based thiol scavenger (relative to the initial amount of palladium catalyst).

    • Stir the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the progress by analyzing aliquots.

  • Filtration:

    • Filter the mixture to remove the scavenger resin.

    • Wash the resin with fresh solvent.

  • Analysis: Concentrate the filtrate and determine the residual palladium concentration.

Method Selection and Workflow

Choosing the right strategy from the outset can save significant time and resources. The following decision tree illustrates a logical approach to palladium removal.

Palladium_Removal_Workflow start Crude Indazole Reaction Mixture check_solubility Is Pd species soluble or insoluble? start->check_solubility filtration Filter through Celite® pad check_solubility->filtration Insoluble soluble_path Soluble Pd check_solubility->soluble_path Soluble filtration->soluble_path Filtrate scavenger_screen Perform Scavenger Screen soluble_path->scavenger_screen activated_carbon Treat with Activated Carbon soluble_path->activated_carbon chromatography Silica Gel Chromatography soluble_path->chromatography analysis Analyze Pd levels (ICP-MS) scavenger_screen->analysis activated_carbon->analysis chromatography->analysis check_purity Pd level < target? analysis->check_purity check_purity->soluble_path No, re-process final_product Final Purified Indazole check_purity->final_product Yes

Figure 1. A decision-making workflow for selecting a palladium removal strategy.

Quantitative Data Summary

The efficiency of palladium removal is highly dependent on the specific reaction conditions. However, the following table provides a general comparison of common methods.

MethodTypical Efficiency (% Pd Removed)AdvantagesDisadvantages
Activated Carbon 80-99%[13]Low cost, widely applicable.Can adsorb the desired product, leading to yield loss.[13]
Silica Gel Chromatography Variable, often insufficient alone.[5]Can remove other impurities simultaneously.May not effectively remove all palladium species; potential for co-elution.
Thiol-Based Scavengers >95%[14][16]High selectivity, can reduce Pd to <10 ppm.[14]Higher cost compared to activated carbon.
Crystallization Highly variable.Can provide very pure product.May concentrate palladium impurities in some cases; potential for significant yield loss.[10]

Advanced Troubleshooting: Choosing the Right Scavenger

The selection of a scavenger is a critical step. The following diagram outlines key considerations.

Scavenger_Selection node_factors Key Factors for Scavenger Selection Palladium Oxidation State (Pd(0) vs. Pd(II)) Solvent System (Aqueous vs. Organic) Functional Groups on Indazole Cost and Scalability node_pd0 Pd(0) Species Typically larger, neutral complexes Consider scavengers with good affinity for metallic Pd node_factors:f1->node_pd0 node_pd2 Pd(II) Species Often cationic, smaller species Thiol-based scavengers are highly effective node_factors:f1->node_pd2 node_solvent Solvent Compatibility Ensure scavenger is stable and effective in the reaction solvent node_factors:f2->node_solvent node_functional_groups Product Compatibility Scavenger should not react with the indazole product node_factors:f3->node_functional_groups

Figure 2. Key factors to consider when selecting a palladium scavenger.

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. [Link]

  • ResearchGate. (2025, August 6). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • Google Patents. (2005). Method of removing palladium - US20050256327A1.
  • ACS Publications. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. [Link]

  • Apeiron Synthesis. Apeiron's Metal Scavenging Solutions. [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture?. [Link]

  • PMC. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). [Link]

  • European Medicines Agency (EMA). ICH Q3D Elemental impurities - Scientific guideline. [Link]

  • ACS Publications. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. [Link]

  • Books. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available. [Link]

  • ResearchGate. (2025, August 6). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]

  • Merck/PITT Collaboration. Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • FDA. Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [Link]

  • MDPI. (2024, March 20). Efficient and Selective Removal of Palladium from Simulated High-Level Liquid Waste Using a Silica-Based Adsorbent NTAamide(C8)/SiO2-P. [Link]

  • PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. [Link]

  • ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. [Link]

  • MDPI. (2023, April 28). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. [Link]

  • ICH. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). [Link]

  • Digital Commons @ St. Norbert College. Palladium Catalysts Immobilized on Silica via Tripodal Phosphine Linkers. [Link]

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Validation & Comparative

Strategic Regiocontrol in Indazole Functionalization: 3-Bromo-4-iodo-1H-indazole vs. 3,4-Diiodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison of 3-bromo-4-iodo-1H-indazole vs. 3,4-diiodo-1H-indazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the structural optimization of kinase inhibitors (e.g., Hsp90, PLK4) and GPCR ligands, the 3,4-disubstituted indazole core is a privileged scaffold. However, accessing specific substitution patterns requires precise regiochemical control.

This guide compares the reactivity profiles of 3,4-diiodo-1H-indazole and 3-bromo-4-iodo-1H-indazole . The core distinction lies in the mechanism driving regioselectivity:

  • 3,4-Diiodo-1H-indazole is governed by electronic activation , favoring C3 functionalization first.

  • 3-bromo-4-iodo-1H-indazole is governed by bond dissociation energy (BDE) , favoring C4 functionalization first.

Selecting the correct starting material allows researchers to "program" the sequence of cross-coupling reactions, avoiding protecting group manipulations or low-yield isomer separations.

Structural & Electronic Analysis

To understand the divergent reactivity, we must analyze the electronic and steric environment of the indazole nucleus.

Feature3,4-Diiodo-1H-indazole3-Bromo-4-iodo-1H-indazole
C3 Position Electronically Activated: The C3 carbon is imine-like (

), making it highly susceptible to oxidative addition by Pd(0).
Deactivated Leaving Group: The C-Br bond is stronger (approx. 68 kcal/mol) than the C-I bond (approx. 53 kcal/mol).
C4 Position Sterically Hindered: Located in the peri-position, C4 is crowded by the C3 substituent.Activated Leaving Group: The C-I bond is weak and labile, ready for rapid oxidative addition despite steric crowding.
Primary Driver Electronic Bias: C3 > C4Leaving Group Bias: I (C4) > Br (C3)
The "Selectivity Switch"

In a homohalogenated system (diiodo), the catalyst follows the path of lowest electronic activation energy (C3). In a heterohalogenated system (bromo-iodo), the catalyst follows the path of the weakest bond (C-I at C4), effectively overriding the intrinsic electronic preference of the ring.

Reactivity Profiles & Decision Matrix
Scenario A: Target requires Aryl/Alkyl group at C3 first

Recommended Scaffold: 3,4-Diiodo-1H-indazole

In Suzuki-Miyaura couplings, the C3-iodine reacts preferentially due to the electronic activation of the pyrazole ring. The C4-iodine remains intact because the steric bulk at the peri-position retards the rate of oxidative addition relative to the exposed C3 position.

  • Selectivity Ratio: Typically >10:1 (C3:C4).

  • Common Pitfall: High temperatures (>100°C) or highly active catalysts (e.g., Pd-PEPPSI, Buchwald G3) may erode selectivity, leading to bis-coupling.

Scenario B: Target requires Aryl/Alkyl group at C4 first

Recommended Scaffold: 3-Bromo-4-iodo-1H-indazole

This scaffold is essential for "reverse" functionalization. The C4-Iodine undergoes oxidative addition significantly faster than the C3-Bromine. This allows for the installation of a substituent at C4 while preserving the C3-Bromine for a subsequent, distinct coupling reaction (e.g., Sonogashira or a second Suzuki).

  • Selectivity Ratio: Typically >20:1 (C4:C3).

  • Mechanism: The rate constant

    
     for Ar-I oxidative addition is orders of magnitude higher than Ar-Br, rendering the electronic difference between C3 and C4 negligible.
    
Visualization: Selectivity Decision Tree

The following diagram illustrates the divergent synthetic pathways available by choosing the correct starting scaffold.

IndazoleSelectivity Start Target: 3,4-Disubstituted Indazole Decision Which position needs functionalization FIRST? Start->Decision PathA C3 Position First Decision->PathA Electronic Preference PathB C4 Position First Decision->PathB Steric/Orthogonal Need ScaffoldA Scaffold: 3,4-Diiodo-1H-indazole PathA->ScaffoldA ScaffoldB Scaffold: 3-Bromo-4-iodo-1H-indazole PathB->ScaffoldB ReactionA Pd(0) / Boronic Acid (Electronic Control) ScaffoldA->ReactionA ReactionB Pd(0) / Boronic Acid (Leaving Group Control) ScaffoldB->ReactionB ProductA Product: 3-Aryl-4-iodo-1H-indazole ReactionA->ProductA Selectivity > 10:1 ProductB Product: 3-Bromo-4-aryl-1H-indazole ReactionB->ProductB Selectivity > 20:1

Caption: Decision matrix for selecting the optimal dihaloindazole scaffold based on the desired sequence of functionalization.

Experimental Protocols

These protocols are designed to maximize regioselectivity. Note that N-protection (e.g., THP, SEM, Boc) is often required to prevent catalyst poisoning by the free N-H, although recent ligand advances allow for unprotected couplings.

Protocol A: Selective C3-Arylation of 3,4-Diiodo-1H-indazole

Objective: Install an aryl group at C3 leaving C4-I intact.

  • Reagents: 3,4-Diiodo-1-(THP)-indazole (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 M aq, 3.0 equiv).

  • Solvent: DME/Water (4:1) or 1,4-Dioxane/Water (4:1).

  • Conditions: Heat at 60–70°C for 4–6 hours under Argon.

    • Note: Keep temperature below 80°C to avoid activating the C4-iodine.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Purify via flash chromatography (Hex/EtOAc).

  • Expected Yield: 75–85% (C3-product). <5% bis-coupled product.

Protocol B: Selective C4-Arylation of 3-Bromo-4-iodo-1H-indazole

Objective: Install an aryl group at C4 leaving C3-Br intact.

  • Reagents: 3-Bromo-4-iodo-1-(THP)-indazole (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(dppf)Cl2 (5 mol%) or Pd(PPh3)4 (5 mol%), K3PO4 (3.0 equiv).

  • Solvent: Toluene/Ethanol/Water (2:1:1).

  • Conditions: Heat at 90°C for 2–4 hours.

    • Note: The C-Br bond is robust at 90°C with these catalysts. You can push the temperature slightly higher than Protocol A because the selectivity gap (I vs Br) is larger than (C3 vs C4).

  • Workup: Standard aqueous extraction and silica purification.

  • Expected Yield: 80–90% (C4-product). Traces of C3-reaction are rare unless highly active ligands (e.g., XPhos) are used.

Comparative Data Summary

The following data is synthesized from patent literature (e.g., Hsp90 inhibitors) and standard heterocycle reactivity studies.

Parameter3,4-Diiodo-1H-indazole3-Bromo-4-iodo-1H-indazole
First Coupling Site C3 C4
Selectivity Driver Electronic (Imine activation)Bond Strength (I vs Br)
Reaction Temp (Optimal) 60–75°C (Mild)80–95°C (Moderate)
Risk of Bis-Coupling Moderate (requires temp control)Low (chemically distinct sites)
Typical Yield (Step 1) 70–80%85–92%
Commercial Availability HighModerate (Specialty Building Block)
References
  • Hsp90 Inhibitor Synthesis & 3-Bromo-4-iodoindazole Usage

    • Title: HSP90 inhibitory indazole derivatives, compositions containing them and uses thereof.[1]

    • Source: Patent KR20110128942A (and related WO applic
    • Context: Describes the reaction of 3-bromo-4-iodo-1H-indazole with 3-quinolineboronic acid to selectively functionalize the C4 position (iodine displacement).
    • Link:

  • General Reactivity of Polyhalogen

    • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
    • Source: Chemical Reviews, 2021.
    • Context: Provides the mechanistic basis for "identical halogen" selectivity (C3 vs C4) versus "mixed halogen" selectivity (I vs Br).
    • Link:

  • C3-Selective Functionaliz

    • Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.
    • Source: Molecules, 2023.[2]

    • Context: Validates the high electronic activation of the C3 position in mono- and di-haloindazoles.
    • Link:

Sources

A Senior Application Scientist's Guide to the NMR Validation of Suzuki Coupling Products of 3-Haloindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C3-Arylated Indazoles

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents across oncology, inflammation, and neurodegenerative diseases.[1] Functionalization at the C3 position, in particular, is a critical strategy for modulating biological activity and optimizing pharmacokinetic profiles.[2] Among the myriad of synthetic methods, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for forging C(sp²)–C(sp²) bonds, enabling the efficient synthesis of 3-aryl and 3-heteroaryl indazoles.[1][2]

This guide provides a comprehensive comparison of 3-haloindazole substrates in Suzuki coupling and details a self-validating workflow for the unambiguous structural confirmation of the resulting products using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices and present field-proven protocols for researchers, chemists, and drug development professionals.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organohalide with an organoboron compound, typically a boronic acid.[3][4] The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

The choice of catalyst, ligand, base, and solvent is paramount and directly influences reaction efficiency, particularly when dealing with the unique electronic properties of heterocyclic substrates like indazoles.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (3-Haloindazole) pd_intermediate Ar-Pd(II)L2-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_diaryl Ar-Pd(II)L2-R' transmetalation->pd_diaryl base Base (e.g., K₂CO₃) boronate [R'-B(OH)₃]⁻ base->boronate boronic_acid R'-B(OH)₂ boronic_acid->boronate Activation boronate->transmetalation reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of 3-Haloindazole Substrates

The choice of the halogen atom at the C3 position is a critical experimental parameter that dictates the required reaction conditions. The reactivity of the C-X bond in the crucial oxidative addition step follows the order of bond dissociation energies: C–I < C–Br << C–Cl.[2]

Parameter 3-Iodoindazole 3-Bromoindazole 3-Chloroindazole
Reactivity HighestIntermediateLowest
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ with specialized ligands
Typical Ligand Standard phosphines (e.g., PPh₃)Standard phosphines (e.g., PPh₃)Bulky, electron-rich phosphines (e.g., XPhos, SPhos)[8]
Reaction Temp. Room Temp. to 80 °C80 °C to 120 °CHigh temperatures (>100 °C), often with microwave irradiation
Key Advantage Mild conditions, high yields.Good balance of reactivity and stability.Starting material is often cheaper.
Key Disadvantage Starting material can be less stable/more expensive.Requires more forcing conditions than iodo-derivatives.Very challenging to activate the C-Cl bond; requires specialized, often expensive, catalyst systems.

Causality Behind Experimental Choices:

  • Why are 3-Iodo and 3-Bromoindazoles Preferred? Their lower C-X bond dissociation energy makes the initial, often rate-limiting, oxidative addition step more facile. This allows for the use of more common, less expensive palladium catalysts and ligands under milder conditions.[2][7]

  • The Challenge of 3-Chloroindazoles: The strength of the C-Cl bond presents a significant activation barrier. To overcome this, highly active catalyst systems are required. This typically involves using a palladium precursor like Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands (e.g., Buchwald-Hartwig ligands like XPhos). These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species necessary to cleave the strong C-Cl bond.[8]

  • The N-H Issue: The acidic proton on the indazole nitrogen (N1-H) can potentially interfere with the catalytic cycle.[8] While N-protection (e.g., with a Boc group) is a viable strategy, it adds synthetic steps.[2] Modern protocols have demonstrated that Suzuki coupling can be performed efficiently on unprotected (NH) indazoles, which is often the preferred and more atom-economical approach.[9][10]

NMR Spectroscopic Validation: The Definitive Proof of Coupling

While TLC and LC-MS can indicate product formation, only NMR spectroscopy provides the detailed structural information required for unambiguous validation. A comparative analysis of the NMR spectra of the 3-haloindazole starting material and the purified product is a self-validating system for confirming success.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis & Validation start 3-Haloindazole + Arylboronic Acid reaction Suzuki Coupling (Pd-Catalyst, Base) start->reaction workup Aqueous Workup & Purification reaction->workup product Isolated Product workup->product nmr Acquire ¹H & ¹³C NMR product->nmr analysis Comparative Spectral Analysis nmr->analysis validation Structure Validated analysis->validation

Caption: Logical flow for ¹³C NMR validation of C3 arylation.

Field-Proven Experimental Protocols

The following protocols provide a reliable starting point for the synthesis and validation of 3-arylindazoles.

Protocol 1: Synthesis of 3-Phenyl-1H-indazole via Suzuki Coupling

This protocol is adapted from established literature procedures and should be performed by trained personnel in a fume hood. [9][11] Reagents & Equipment:

  • 3-Bromo-1H-indazole (1.0 mmol, 197 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a dry round-bottom flask, add 3-bromo-1H-indazole, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add the degassed solvents (1,4-dioxane and water).

  • Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-phenyl-1H-indazole as a solid.

Protocol 2: NMR Sample Preparation and Validation

Equipment & Solvents:

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (often included in commercial deuterated solvents)

Procedure:

  • Weigh approximately 5-10 mg of the purified product and dissolve it in ~0.6 mL of a suitable deuterated solvent (DMSO-d₆ is excellent for observing the N-H proton) in a small vial.

  • Transfer the solution to an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Process the spectra (phasing, baseline correction, referencing to the solvent residual peak or TMS at 0 ppm).

  • Compare the resulting spectra to the data from the 3-bromo-1H-indazole starting material, focusing on the diagnostic signals outlined in the tables above to confirm the structure.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable reaction for the synthesis of medicinally relevant 3-arylindazoles. A judicious choice of 3-haloindazole substrate—typically 3-iodo- or 3-bromoindazole for convenience and reactivity—is key to designing an efficient synthesis. This guide has established that the most critical step following synthesis is rigorous characterization. By employing a comparative NMR spectroscopic approach, researchers can create a self-validating workflow. The definitive downfield shift of the C3 carbon signal in the ¹³C NMR spectrum, complemented by the predictable changes in the ¹H NMR spectrum, provides unambiguous and authoritative proof of successful C-C bond formation, ensuring the structural integrity of these high-value compounds.

References

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Al-dujaili, D. J., Zhou, K., & Chen, B. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2822. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. Retrieved from [Link]

  • Kumar, R., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 13(45), 31631-31643. [Link]

  • Wang, D., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. iScience, 23(3), 100958. [Link]

  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 15(7), 564-572. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4891-4894. [Link]

  • Wang, C., et al. (n.d.). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Supporting Information. Retrieved from [Link]

  • Akinnibosun, F. I., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6828-6840. [Link]

  • Supporting Information for Synthesis of 1H-Indazoles via Copper-Catalyzed Annulation of 2-Bromophenyl Ketoxime Acetates and Amines. (n.d.). Retrieved from [Link]

  • Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Retrieved from [Link]

  • Suárez-Pantiga, S., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. [Link]

Sources

The Alchemist's Guide to Dihaloindazoles: A Comparative Study of Palladium Catalysts for Selective Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the indazole scaffold is a privileged structure, a cornerstone in the design of therapeutics ranging from oncology to neurodegenerative disorders. The ability to precisely functionalize this bicyclic heterocycle is paramount to unlocking its full therapeutic potential. Dihaloindazoles, in particular, represent versatile building blocks, offering two reactive handles for the strategic introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. However, the selective functionalization of these substrates presents a formidable challenge, often leading to a mixture of mono- and di-substituted products, as well as regioisomers.

This guide provides a comparative analysis of palladium catalyst systems for the cross-coupling of dihaloindazoles, offering insights into catalyst selection to achieve desired selectivity. We will delve into the mechanistic nuances that govern these transformations and provide field-proven experimental protocols to empower researchers in their quest for novel indazole-based entities.

The Challenge of Selectivity in Dihaloindazole Cross-Coupling

The primary hurdles in the palladium-catalyzed cross-coupling of dihaloindazoles are twofold: controlling the degree of substitution (mono- versus di-functionalization) and directing the reaction to a specific halogen-bearing position (regioselectivity). The reactivity of the carbon-halogen bond is influenced by its position on the indazole ring and the nature of the halogen (I > Br > Cl). Furthermore, the N-H proton of the indazole can interfere with the catalytic cycle, often necessitating protection-deprotection strategies.

The choice of the palladium precursor, and more critically, the ancillary ligand, plays a pivotal role in overcoming these challenges. The ligand modulates the steric and electronic properties of the palladium center, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination, the key steps of the catalytic cycle.

Comparative Analysis of Palladium Catalyst Systems

Our investigation focuses on two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura reaction is a robust method for the arylation, vinylation, and alkylation of haloindazoles.[1] However, achieving selective mono-arylation of a dihaloindazole requires careful catalyst selection.

Catalyst-Controlled Regioselectivity:

In the case of dihaloazoles, the choice of the palladium catalyst can ingeniously switch the selectivity of the mono-arylation to either of the C-X bonds.[2] This principle can be extrapolated to dihaloindazoles. For instance, in a hypothetical 3,5-dibromoindazole, the C3-Br bond is generally more activated towards oxidative addition due to the electronic influence of the pyrazole ring. However, a sterically demanding ligand on the palladium center can favor reaction at the less hindered C5 position.

Catalyst SystemLigand TypeKey FeaturesExpected Selectivity
Pd(PPh₃)₄Monodentate Phosphine"Standard" catalyst, readily available.Often favors the more reactive position (e.g., C3). May lead to mixtures.
Pd(OAc)₂ / SPhosBuchwald LigandBulky, electron-rich biarylphosphine.Can enhance reactivity and may favor the less sterically hindered position.
Pd(OAc)₂ / XPhosBuchwald LigandSimilar to SPhos, with different steric and electronic properties.Offers an alternative for optimizing selectivity.
PdCl₂(dppf)Bidentate PhosphineFerrocene-based ligand.Can provide high stability and activity.

Experimental Data Synopsis:

While direct comparative studies on dihaloindazoles are limited, research on related dihaloazoles has shown that catalyst systems employing bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can offer superior control over regioselectivity compared to more traditional catalysts like Pd(PPh₃)₄.[2] For instance, a study on the Suzuki coupling of dihaloimidazoles demonstrated that by switching the palladium catalyst, mono-arylation could be directed to either halogen position with high selectivity.[2]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR Transmetalation Product Ar-R ArPdR->Product Reductive Elimination Catalyst_Regen Pd(0)L_n ArX Ar-X ArX->Pd0 Oxidative Addition Boronic_Acid R-B(OR)₂ Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines from aryl halides.[3] The selective mono-amination of dihaloindazoles follows similar principles to the Suzuki-Miyaura coupling, where the choice of ligand is paramount.

Ligand Influence on Selectivity:

The development of increasingly sophisticated biarylphosphine ligands has significantly expanded the scope and utility of the Buchwald-Hartwig amination.[4] For dihaloindazoles, sterically hindered and electron-rich ligands are often necessary to promote the challenging oxidative addition step and to control selectivity.

Catalyst SystemLigand TypeKey FeaturesExpected Selectivity
Pd₂(dba)₃ / BINAPBidentate PhosphineEarly generation ligand, effective for some substrates.May require higher temperatures and can lead to mixtures.
Pd(OAc)₂ / RuPhosBuchwald LigandHighly active for a broad range of amines and aryl halides.Can facilitate reactions at lower temperatures and improve selectivity.
Pd(OAc)₂ / BrettPhosBuchwald LigandExtremely bulky and electron-rich, designed for challenging couplings.Ideal for sterically hindered substrates and can offer high regioselectivity.

Causality Behind Experimental Choices:

The selection of a highly bulky ligand like BrettPhos is a deliberate choice to influence the steric environment around the palladium center. This steric bulk can disfavor the oxidative addition at a more hindered position of the dihaloindazole, thereby promoting reaction at the alternative site. Furthermore, these advanced ligands often accelerate the rate-limiting reductive elimination step, leading to higher turnover numbers and cleaner reactions.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reactants Dihaloindazole, Amine, Base Start->Reactants Catalyst Pd Precursor, Ligand Reactants->Catalyst Solvent Anhydrous Solvent Catalyst->Solvent Reaction_Vessel Inert Atmosphere (N₂ or Ar) Solvent->Reaction_Vessel Heating Heating (e.g., 80-110 °C) Reaction_Vessel->Heating Stirring Stirring Heating->Stirring Quenching Quench Reaction Stirring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, MS Purification->Characterization

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates.

Protocol 1: Selective Mono-arylation of a Dihaloindazole via Suzuki-Miyaura Coupling

This protocol is adapted from methodologies successful for the selective coupling of dihaloazoles and is a starting point for optimization with dihaloindazoles.[2]

Materials:

  • Dihaloindazole (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture, 0.1 M)

Procedure:

  • To an oven-dried Schlenk tube, add the dihaloindazole, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-amination of a Dihaloindazole via Buchwald-Hartwig Amination

This protocol is based on established methods for challenging Buchwald-Hartwig aminations.[4]

Materials:

  • Dihaloindazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • BrettPhos (3.0 mol%)

  • NaOt-Bu (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, BrettPhos, and NaOt-Bu.

  • Add the dihaloindazole and a stir bar.

  • Seal the vial and remove it from the glovebox.

  • Add anhydrous toluene and the amine via syringe.

  • Place the vial in a preheated oil bath at 110 °C and stir for 16-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

  • Purify by flash chromatography.

Conclusion

The selective functionalization of dihaloindazoles via palladium-catalyzed cross-coupling is a nuanced yet powerful strategy in medicinal chemistry. The key to success lies in the judicious selection of the palladium catalyst system, particularly the ancillary ligand. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands, have emerged as the catalysts of choice for achieving high selectivity in both Suzuki-Miyaura and Buchwald-Hartwig couplings. By understanding the interplay of steric and electronic factors that govern the catalytic cycle, researchers can rationally design experiments to favor the desired mono-substituted product with high regiochemical control. The protocols provided herein serve as a robust starting point for the exploration of these transformative reactions, paving the way for the discovery of novel indazole-based therapeutics.

References

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]

  • Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. (2015). Chemical Communications. [Link]

  • Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. (2014). Journal of the American Chemical Society. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Advances. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). Organics. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Publishing. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2023). ChemRxiv. [Link]

  • Direct Catalytic Functionalization of Indazole Derivatives. (2020). Advanced Synthesis & Catalysis. [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. (2020). Angewandte Chemie International Edition. [Link]

  • Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. (2021). Molecules. [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. (2022). Molecules. [Link]

  • Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. (2020). Angewandte Chemie International Edition. [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021). YouTube. [Link]

  • Pd-catalyzed regioselective arylation on the C-5 position of N-aryl 1,2,3-triazoles. (2015). The Journal of Organic Chemistry. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. [Link]

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. (2010). Journal of the American Chemical Society. [Link]

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Definitive Regiochemical Assignment of N-Alkylated Indazoles: A Comparative Guide to NOE NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the indazole scaffold is a privileged motif, yet its alkylation presents a persistent regiochemical challenge. The tautomeric equilibrium between


 and 

often leads to isomeric mixtures that are difficult to distinguish by standard 1D

H NMR due to overlapping chemical shifts.

While X-ray crystallography is the gold standard, it is low-throughput and requires crystalline solids. Nuclear Overhauser Effect (NOE) NMR stands as the most efficient, solution-state technique for definitive assignment. This guide details the application of 1D Selective NOE to distinguish


-alkyl from 

-alkyl indazoles, validated by spatial proximity to the C7 and C3 protons, respectively.

The Challenge: vs. Regioisomerism

Indazole alkylation is governed by a competition between thermodynamic control (favoring


) and kinetic control (often favoring 

), heavily influenced by base, solvent, and electrophile hardness.
  • 
    -Alkylation:  The alkyl group is spatially proximal to the benzene ring proton at position 7 (H7 ).
    
  • 
    -Alkylation:  The alkyl group is spatially proximal to the pyrazole ring proton at position 3 (H3 ).
    

Misassignment of these isomers can lead to erroneous Structure-Activity Relationship (SAR) models and wasted synthetic effort.

Comparative Analysis of Analytical Methods
Feature1D Selective NOE

H-

N HMBC
X-Ray Crystallography
Primary Mechanism Through-space magnetization transfer (

)
Through-bond scalar coupling (

)
Electron density diffraction
Speed High (10–30 mins)Medium (1–4 hours)Low (Days to Weeks)
Sample Requirement Standard solution (~2-5 mg)High conc. or

N cryoprobe
Single Crystal
Ambiguity Low (Direct spatial proof)Medium (Depends on

magnitude)
None (Absolute structure)
Verdict Preferred Routine Method Excellent Validation ToolFinal Confirmation Only

Technical Deep Dive: The Mechanistic Basis

The distinction relies on the fixed geometry of the indazole bicycle. The NOE signal intensity changes when a specific resonance is saturated (irradiated).[1][2]

The Diagnostic Interaction Map

Indazole_NOE cluster_N1 N1-Alkylated Isomer cluster_N2 N2-Alkylated Isomer N1_Core Indazole Core N1_R Alkyl Group (R) N1_Core->N1_R  Bonded at N1 H7 H7 Proton (Doublet, ~7.5 ppm) N1_R->H7  STRONG NOE (< 3.0 Å) N2_Core Indazole Core N2_R Alkyl Group (R) N2_Core->N2_R  Bonded at N2 H3 H3 Proton (Singlet, ~8.0-8.5 ppm) N2_R->H3  STRONG NOE (< 3.0 Å)

Figure 1: Spatial relationships defining the NOE correlations for Indazole regioisomers.

Experimental Protocol: 1D Selective NOE

This protocol is designed for a standard 400-600 MHz NMR spectrometer (e.g., Bruker Avance).

Phase 1: Sample Preparation
  • Concentration: Dissolve 5–10 mg of the isolated isomer in 0.6 mL of deuterated solvent (DMSO-

    
     or CDCl
    
    
    
    ).
    • Note: DMSO-

      
       is preferred to prevent peak overlap and slow down exchangeable proton relaxation.
      
  • Degassing (Optional but Recommended): Bubble argon through the solution for 2 minutes to remove paramagnetic oxygen, which can quench NOE signals.

Phase 2: Acquisition Parameters (1D Selective Gradient NOE)
  • Pulse Sequence: selnogp (Bruker) or equivalent DPFGSE (Double Pulsed Field Gradient Spin Echo) sequence.

  • Target Selection:

    • Acquire a standard ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      H spectrum first.[1]
      
    • Identify the

      
      -protons of the alkyl group (e.g., 
      
      
      
      -CH
      
      
      or
      
      
      -CH
      
      
      ).
    • Set the irradiation frequency (O1) exactly on this multiplet.

  • Mixing Time (D8):

    • Small Molecules (MW < 600): Set to 500–800 ms .

    • Reasoning: Small molecules tumble fast (short correlation time

      
      ), requiring longer mixing times to build up positive NOE.
      
  • Scans (NS): Minimum 64–128 scans. NOE signals are typically 1–5% of the irradiated peak height.

  • Dummy Scans (DS): 16 (to ensure thermal equilibrium).

Phase 3: Processing & Analysis[4]
  • Phasing: Phase the irradiated peak (the alkyl protons) to be negative .

  • Baseline Correction: Apply automatic baseline correction.

  • Interpretation: Look for positive enhancement signals in the aromatic region.

Data Interpretation & Validation Logic

Analysis_Workflow cluster_Validation Secondary Validation (13C NMR) Start Acquire 1D NOE (Irradiate N-Alkyl Protons) Check_H3 Check H3 Region (~8.0 - 8.5 ppm) Start->Check_H3 Check_H7 Check H7 Region (~7.0 - 7.8 ppm) Start->Check_H7 Result_H3 Positive Enhancement at H3 (Singlet)? Check_H3->Result_H3 Result_H7 Positive Enhancement at H7 (Doublet)? Check_H7->Result_H7 N2_Conf CONFIRMED: N2-Alkyl Isomer Result_H3->N2_Conf Yes Ambiguous Ambiguous/Null Result Result_H3->Ambiguous No N1_Conf CONFIRMED: N1-Alkyl Isomer Result_H7->N1_Conf Yes Result_H7->Ambiguous No C3_Check Check C3 Chemical Shift Ambiguous->C3_Check C3_N1 C3 ~ 134-136 ppm (Supports N1) C3_Check->C3_N1 C3_N2 C3 ~ 120-125 ppm (Supports N2) C3_Check->C3_N2

Figure 2: Logical workflow for assigning regiochemistry based on NOE and


C data.
Troubleshooting: The "Zero-Crossing" Problem

If the molecule has a molecular weight between 800–1200 Da, the NOE may be near zero (the "null point").

  • Symptom: No signals observed despite correct setup.

  • Solution: Switch to 1D ROESY (Rotating-frame Overhauser Effect). ROE signals are always positive regardless of molecular weight.

References

  • Luo, G., et al. (2018). Regioselective N-Alkylation of Indazoles.[3][4][5][6][7][8][9]Journal of Organic Chemistry .

    • Context: Establishes the thermodynamic preference for N1 and kinetic p
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

    • Context: Authoritative text on 1D Selective NOE and ROESY pulse sequences.
  • Reich, H. J. (2024). Structure Determination Using NMR: NOE Difference Spectroscopy. University of Wisconsin-Madison.

    • Context: Detailed parameters for mixing times and small molecule NOE behavior.
  • Semple, G., et al. (2002). Regioselective synthesis of 1-alkyl- and 2-alkylindazoles.

    • Context: Classic methodology for synthesizing standards to verify NMR assignments.

Sources

Biological activity comparison of different indazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Comparison of Indazole Derivatives: A Technical Guide

As a Senior Application Scientist in drug discovery, I often refer to the indazole (benzopyrazole) scaffold as a "privileged structure." Its utility stems not just from its chemical stability, but from its amphiphilic nature—allowing it to act as a bioisostere for indole or purine rings. This guide moves beyond basic literature reviews to provide a functional comparison of indazole derivatives across three distinct therapeutic axes: Kinase Inhibition (Oncology) , Metabolic Modulation , and Antimicrobial Activity .

The data presented here aggregates performance metrics (IC₅₀, MIC, Selectivity Indices) to assist researchers in selecting the optimal derivative class for lead optimization.

Mechanistic Categorization & Comparative Analysis

We categorize biologically active indazoles into three primary functional classes. Each class exploits a different binding mode or physicochemical property of the indazole core.

Class A: ATP-Competitive Kinase Inhibitors (Oncology)

These derivatives mimic the adenine moiety of ATP, forming hydrogen bonds with the "hinge region" of kinase domains.

  • Key Targets: VEGFR, PDGFR, FGFR, and ALK.

  • Representative Drugs: Axitinib, Pazopanib.[1][2]

Class B: Metabolic Modulators (Bioenergetics)

These compounds do not target signaling kinases but rather disrupt cellular energy metabolism, specifically mitochondrial function and glycolysis.

  • Key Target: Hexokinase II, Mitochondrial Electron Transport Chain.

  • Representative Drug: Lonidamine.[3][4][5]

Class C: Antimicrobial/Antifungal Agents

Recent derivatives targeting DNA gyrase (bacteria) or the cytochrome bc1 complex (fungi).[6]

Comparative Data Tables

The following tables synthesize experimental data from recent high-impact studies, comparing potency and selectivity.

Table 1: Potency of Indazole-Based Kinase Inhibitors (IC₅₀ Values)

Note: Lower IC₅₀ indicates higher potency.[2][7]

Compound IDPrimary TargetIC₅₀ (nM)Selectivity ProfileDevelopment Status
Axitinib VEGFR-1/2/30.1 - 0.2High (vs. PDGFR/c-KIT)FDA Approved (RCC)
Pazopanib VEGFR/PDGFR10 - 30Moderate (Multi-kinase)FDA Approved (RCC/STS)
Cmpd 14d [1]FGFR15.5High (>100x vs. ALK/Bcr-Abl)Preclinical Lead
Cmpd 2f [2]4T1 Cells (Proliferation)230N/A (Cell-based)Research Tool
Entrectinib ROS1/TRK0.2 - 1.7High (CNS Penetrant)FDA Approved

Scientist's Insight: While Axitinib demonstrates sub-nanomolar potency, the novel derivative Cmpd 14d shows that modifying the phenyl ring with fluorine (at the C3/C5 positions) can drastically improve selectivity against off-targets like ALK, reducing potential toxicity.

Table 2: Antimicrobial Activity of Novel Indazole Derivatives

Comparison of Minimum Inhibitory Concentrations (MIC).

Compound ClassOrganismMIC (µg/mL)Mechanism of ActionReference
Nitro-indazole (Cmpd 62) S. aureus3.125DNA Gyrase Inhibition[3]
Diphenyl-indazole (Cmpd 18) G. intestinalis< 1.0 µMUnknown (Protozoal)[4]
Indazole Carboxamide (Cmpd 70) Fungal spp.0.289 µM (IC₅₀)Cytochrome bc1 inhibitor[3]
Streptomycin (Control) S. aureus1.0 - 4.0Protein SynthesisStandard

Visualization: Mechanism of Action

To understand how Class A (Kinase Inhibitors) differ from Class B (Metabolic Modulators) in a cellular context, refer to the signaling pathway diagram below.

Indazole_Pathway GrowthFactor Growth Factor (VEGF/PDGF) RTK RTK Receptor (Tyrosine Kinase) GrowthFactor->RTK Activation PI3K PI3K RTK->PI3K Indazole_A Class A Indazoles (Axitinib/Pazopanib) Indazole_A->RTK Inhibits (ATP Site) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Mitochondria Mitochondria (Electron Transport) Apoptosis Apoptosis (Cell Death) Mitochondria->Apoptosis ROS Release/Cytochrome c Indazole_B Class B Indazoles (Lonidamine) Indazole_B->Mitochondria Inhibits Hexokinase/ETC

Figure 1: Dual-action potential of indazole derivatives. Class A compounds block upstream receptor tyrosine kinases (RTKs), while Class B compounds disrupt downstream mitochondrial bioenergetics.

Critical Experimental Protocols

As a senior scientist, I emphasize that reproducibility is the cornerstone of these comparisons. The following protocols are optimized for indazole derivatives, accounting for their specific solubility and fluorescence properties.

Protocol A: Kinase Inhibition Assay (FRET-Based)

Use this for validating Class A derivatives (e.g., Axitinib analogs).

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a substrate peptide. Indazole inhibitors prevent this phosphorylation, reducing the FRET signal.

  • Preparation: Dissolve indazole derivatives in 100% DMSO. Prepare a 3-fold serial dilution series (10 points) starting at 10 µM.

  • Enzyme Mix: Dilute the kinase (e.g., VEGFR2) to 0.5 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Add 5 µL of compound solution to 10 µL of Enzyme Mix in a 384-well plate. Incubate for 15 minutes at Room Temperature (RT). Tip: This pre-incubation allows slow-binding inhibitors to reach equilibrium.

  • Reaction Start: Add 10 µL of Substrate Mix (ATP + Fluorescein-labeled peptide). ATP concentration should be at the Kₘ of the kinase (typically 10-50 µM).

  • Detection: After 60 minutes, add EDTA-containing detection reagent (Europium-labeled antibody). Read on a TR-FRET compatible plate reader (Ex: 337 nm, Em: 620/665 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Protocol B: MTT Cell Proliferation Assay

Use this for general cytotoxicity screening (Class A, B, or C).

  • Seeding: Seed cancer cells (e.g., A549 or MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate overnight.

  • Treatment: Add indazole derivatives (0.01 µM to 100 µM). Critical Control: Include a "DMSO-only" vehicle control (max 0.5% v/v) to ensure solvent toxicity doesn't skew results.

  • Duration: Incubate for 72 hours . Why? Indazoles like Lonidamine acting on metabolism may exert cytostatic rather than immediate cytotoxic effects; 72h captures growth inhibition better than 24h.

  • Development: Add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO.

  • Read: Absorbance at 570 nm.

Structure-Activity Relationship (SAR) Logic

When designing new derivatives, follow this decision logic to tune biological activity:

SAR_Logic Core Indazole Core (Scaffold) Pos1 N1-Substitution Core->Pos1 Pos3 C3-Substitution Core->Pos3 Pos6 C6-Substitution Core->Pos6 Target_Metabolic Metabolic Stability & Solublity Pos1->Target_Metabolic Bulky groups reduce metabolism Target_Kinase Kinase Affinity (Hinge Binding) Pos3->Target_Kinase Aryl groups fit hydrophobic pocket Target_Selectivity Selectivity (vs Off-Targets) Pos6->Target_Selectivity Solubilizing groups (e.g., Piperazine)

Figure 2: SAR Decision Matrix. Modifications at C3 determine primary potency, while N1 and C6 modifications tune pharmacokinetics and selectivity.

References

  • Liu, Y., et al. (2021).[2] "Indazole derivatives as potent and selective FGFR1 inhibitors." RSC Advances.

  • Zhang, L., et al. (2021).[2][8] "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances.

  • Murugavel, S., et al. (2019). "Synthesis and antimicrobial activity of benzo[g]indazole derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Pérez-Villanueva, J., et al. (2017). "Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents." Molecules.

  • Nath, K., et al. (2021).[2][8] "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors." RSC Advances.

Sources

Advanced Spectroscopic Differentiation of 3-Bromo-4-iodo-1H-indazole from Regioisomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In the high-stakes field of kinase inhibitor development, the 3-bromo-4-iodo-1H-indazole scaffold represents a high-value, bifunctional building block. Its unique substitution pattern allows for orthogonal cross-coupling reactions—typically exploiting the labile C4-iodide for initial Suzuki-Miyaura couplings and the C3-bromide for subsequent diversification.

However, the synthesis of 4-substituted indazoles is notoriously prone to regiochemical ambiguity. Standard electrophilic halogenation of the indazole core favors the C3, C5, and C7 positions, often making the C4-iodo isomer a minority product or requiring specialized directed synthesis.[1] Consequently, commercial batches or crude synthetic mixtures frequently contain 3-bromo-6-iodo-1H-indazole or 3-bromo-5-iodo-1H-indazole as significant impurities.

This guide provides a definitive, data-driven protocol to distinguishing the target 3-bromo-4-iodo isomer from its most common regioisomers using standard 1D and 2D NMR techniques.

Comparative Analysis: The "Isomer Trap"

The primary risk in utilizing this building block is misidentifying the regioisomer, leading to "dead-end" synthesis where the wrong vector is functionalized.

FeatureTarget: 3-Bromo-4-iodo-1H-indazole Alternative 1: 3-Bromo-6-iodo-1H-indazole Alternative 2: 3-Bromo-5-iodo-1H-indazole
Synthetic Origin Directed lithiation or pre-functionalized precursors (e.g., 2-fluoro-3-iodobenzaldehyde).Direct iodination of 3-bromoindazole (electrophilic substitution favors C5/C6/C7).[1]Direct iodination byproduct.[1]
Proton System Continuous 3-Spin System (H5-H6-H7) Isolated Spin System (H4-H5 + H7) Isolated Spin System (H4 + H6-H7)
Key NMR Feature No Singlets. Three coupled signals (d, t, d).[1]One Singlet (H7). Two doublets (H4, H5).[1]One Singlet (H4). Two doublets (H6, H7).[1]
Reactivity Profile C4-I is sterically crowded (buttressed by C3-Br).C6-I is sterically accessible.C5-I is sterically accessible.

Detailed Spectroscopic Protocols

The following methodologies are designed to be self-validating. If your spectral data does not match the "Decision Logic" below, the identity of your material is suspect.[1]

Nuclear Magnetic Resonance (NMR) Strategy

Solvent: DMSO-


 (Preferred for resolution of N-H protons) or CDCl

.[1][2] Frequency: 400 MHz minimum recommended.[1][3]
The "Coupling Constant" Validation

The definitive differentiator is the Vicinal Coupling Constant (


)  pattern of the aromatic protons.[1]
  • Target (3-Bromo-4-iodo):

    • The aromatic ring retains protons at positions 5, 6, and 7 .[1]

    • H5 is ortho to H6 .[1]

    • H6 is ortho to H5 and H7 .[1]

    • H7 is ortho to H6 .[1]

    • Result: You will observe a Doublet - Triplet (or dd) - Doublet pattern.

    • Diagnostic:Absence of any isolated singlet (s) in the aromatic region (excluding the broad NH).[1]

  • Competitor (3-Bromo-6-iodo):

    • Protons at 4, 5, and 7 .[1]

    • H4 and H5 are ortho-coupled (

      
       Hz).[1]
      
    • H7 is isolated between the N1 and the C6-Iodine.

    • Result: Two doublets and one distinct singlet (H7).[1]

  • Competitor (3-Bromo-5-iodo):

    • Protons at 4, 6, and 7 .[1]

    • H6 and H7 are ortho-coupled.

    • H4 is isolated between C3-Br and C5-I.

    • Result: Two doublets and one distinct singlet (H4).[1]

Experimental Data Reference Points

While specific literature data for the exact 3-bromo-4-iodo isomer is rare in public domains, we can triangulate its values using confirmed data for its regioisomers and the 4-iodo-pyrazole analog [1, 2].

Table 1: Predicted vs. Empirical Shift Data (DMSO-


) 
Proton3-Bromo-4-iodo (Target) 3-Bromo-6-iodo (Impurity) [2]Coupling Logic
H4 Substituted (I)

7.40 (d,

Hz)
In 6-I isomer, H4 couples to H5.[1]
H5

7.50–7.60 (d)

7.33 (dd,

Hz)
In Target, H5 is deshielded by adjacent I at C4.[1]
H6

7.30–7.40 (t/dd)
Substituted (I)In Target, H6 is the central proton of the spin system.[1]
H7

7.60–7.70 (d)

7.82 (d,

Hz)
In 6-I isomer, H7 is a singlet (or meta-doublet).[1]

Critical Insight: In the 6-bromo-3-iodo-1H-indazole isomer (a close analog), H7 appears as a doublet with a tiny


 Hz (meta coupling) or a singlet. In the Target (4-iodo) , H7 must show a strong ortho coupling (

Hz).[1]

Visualization: The Identification Workflow

Use the following decision tree to classify your product batch.

Indazole_ID Start Start: Acquire 1H NMR (Aromatic Region 7.0 - 8.5 ppm) Count_Signals Analyze Multiplicity of 3 Aromatic Protons Start->Count_Signals Singlet_Check Is there a Singlet (s) or Meta-coupled Doublet (J < 2Hz)? Count_Signals->Singlet_Check No_Singlet No Singlet Observed (All J > 7 Hz) Singlet_Check->No_Singlet No Yes_Singlet Yes, Singlet Present Singlet_Check->Yes_Singlet Yes Target_ID CONFIRMED TARGET: 3-Bromo-4-iodo-1H-indazole (Continuous H5-H6-H7 System) No_Singlet->Target_ID Analyze_Doublets Analyze Coupling of Remaining 2 Protons Yes_Singlet->Analyze_Doublets Iso_3_6 IMPURITY: 3-Bromo-6-iodo-1H-indazole (H4/H5 coupled, H7 isolated) Analyze_Doublets->Iso_3_6 H4/H5 Pattern Iso_3_5 IMPURITY: 3-Bromo-5-iodo-1H-indazole (H6/H7 coupled, H4 isolated) Analyze_Doublets->Iso_3_5 H6/H7 Pattern

Figure 1: NMR logic gate for distinguishing the 4-iodo target from common 5-iodo and 6-iodo regioisomers.

Synthesis & Causality (Why does this matter?)

Understanding the synthesis explains the impurity profile.

  • Direct Halogenation: Treating 3-bromo-1H-indazole with iodine/KOH typically yields the 6-iodo or 5-iodo isomers due to electronic density distribution (C4 is the least reactive position for Electrophilic Aromatic Substitution) [3].

  • Target Synthesis: Accessing the 4-iodo isomer usually requires starting from 2-amino-3-iodobenzaldehyde or using a Sandmeyer reaction on a 4-amino-indazole precursor.

    • Implication: If your vendor claims to have made the product via "direct iodination," it is likely the wrong isomer.[1]

References

  • Alkorta, I., et al. (2023).[1][4] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals , 13, 1101.[1][5] Link[1]

  • Zhang, J., et al. (2021).[1][3] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances , 11, 15675–15687.[1][3] (Data for 6-bromo-3-iodo-1H-indazole). Link

  • BenchChem. (2025).[1][2] A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers. Link

  • Claramunt, R. M., et al. (2011).[1][3] Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. Journal of Organic Chemistry , 76, 21. Link[1]

Sources

Navigating the Labyrinth of Drug Discovery: A Comparative Guide to High-Throughput Screening of Indazole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of the Indazole Scaffold in Modern Drug Discovery

In the intricate world of medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to a diverse range of biological targets.[1] This versatile heterocyclic motif is at the core of numerous clinically approved drugs and investigational agents, showcasing its therapeutic potential across a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders.[2][3] The unique electronic properties and hydrogen bonding capabilities of the indazole ring system enable it to effectively mimic the interactions of endogenous ligands with their protein partners, making it a fertile ground for the discovery of novel therapeutics.[1] High-throughput screening (HTS) is an indispensable tool in this endeavor, allowing for the rapid and automated evaluation of vast libraries of chemical compounds to identify "hits" that modulate the activity of a specific biological target.[4] This guide provides a comprehensive comparison of the leading HTS technologies for the screening of indazole libraries, offering insights into their underlying principles, performance characteristics, and practical implementation.

I. A Comparative Analysis of High-Throughput Screening Platforms

The selection of an appropriate HTS platform is a critical decision that profoundly impacts the success of a drug discovery campaign. The optimal choice depends on a multitude of factors, including the nature of the biological target, the size and chemical properties of the indazole library, and the desired throughput and cost-effectiveness. Here, we compare the three major classes of HTS technologies: fluorescence-based assays, luminescence-based assays, and label-free technologies.

Fluorescence-Based Assays: Illuminating Molecular Interactions

Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity and adaptability to automation.[5] These methods rely on the detection of changes in the fluorescence properties of a system upon the binding of a compound to its target.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a particularly powerful technique that minimizes background fluorescence by introducing a time delay between excitation and emission detection.[6] In a typical kinase assay, for instance, a terbium or europium chelate-labeled antibody (donor) recognizes a phosphorylated substrate, while a fluorescently labeled tracer (acceptor) binds to the kinase. When the donor and acceptor are in close proximity due to the kinase-substrate interaction, excitation of the donor leads to energy transfer and emission from the acceptor. An indazole inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Luminescence-Based Assays: Harnessing the Power of Light Emission

Luminescence-based assays offer exceptional sensitivity and a wide dynamic range, making them highly suitable for HTS.[7] These assays measure the light produced from a chemical or enzymatic reaction.

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that relies on the generation of a chemiluminescent signal when two different beads are brought into close proximity.[1][4] In a typical GPCR screening assay, one bead is coated with a ligand that binds to the receptor, and the other is coated with an antibody that recognizes a downstream signaling molecule. Activation or inhibition of the receptor by an indazole compound will modulate the interaction between the beads and, consequently, the luminescent signal. A key advantage of AlphaScreen is its high signal amplification, which allows for the detection of weak interactions.[8]

Label-Free Technologies: A Direct View of Molecular Binding

Label-free technologies have gained prominence in recent years as they allow for the direct measurement of biomolecular interactions without the need for fluorescent or luminescent labels, thus reducing the potential for compound interference.[9][10]

Surface Plasmon Resonance (SPR) is a powerful label-free technique that detects changes in the refractive index at the surface of a sensor chip upon the binding of an analyte.[11][12] In a typical SPR experiment, a target protein is immobilized on the sensor chip, and the indazole library is flowed over the surface. The binding of a compound to the protein causes a change in the refractive index, which is measured in real-time. This allows for the determination of not only binding affinity but also the kinetics of the interaction (association and dissociation rates).[13]

Mass Spectrometry (MS)-Based HTS offers a highly sensitive and selective method for detecting the products of enzymatic reactions without the need for labels.[10] This technique is particularly valuable for screening targets that are difficult to assay using other methods. The high selectivity of tandem mass spectrometry (MS/MS) enables the sensitive detection of hits even in the presence of complex biological matrices.[10]

II. Performance Comparison of HTS Platforms

The choice of an HTS platform should be guided by a careful consideration of its performance characteristics. The following table provides a comparative overview of the key performance metrics for the discussed technologies.

Parameter TR-FRET AlphaScreen® Surface Plasmon Resonance (SPR) Mass Spectrometry (MS)-Based HTS
Principle Time-Resolved Fluorescence Resonance Energy TransferAmplified Luminescent Proximity AssayChange in Refractive IndexMass-to-charge ratio of analytes
Throughput High (384- & 1536-well)High (384- & 1536-well)Medium to HighHigh
Sensitivity HighVery High[1][4]HighVery High
Data Output Endpoint or KineticEndpointReal-time kinetic data (ka, kd, KD)Quantitative product formation
Compound Interference Lower than standard fluorescenceCan be susceptible to light scattering and quenchingLow (mass-based detection)Low (mass-based detection)
Assay Development Moderately complexModerately complexCan be complex (protein immobilization)Can be complex (sample preparation)
Cost ModerateModerate to HighHigh (instrumentation and chips)High (instrumentation)
Z'-factor Generally > 0.5[14]Generally > 0.5[4]Not directly applicableNot directly applicable
Signal-to-Background Good[14]Excellent[4]Not directly applicableExcellent

The Z'-factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay.[15]

III. Experimental Protocols

To provide a practical understanding of HTS implementation, we present detailed, step-by-step methodologies for two widely used assay formats.

Experimental Protocol: TR-FRET Kinase Assay

This protocol is a representative example for screening an indazole library against a protein kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase buffer.

    • Prepare a 2X substrate/ATP mixture in the same buffer.

    • Prepare a 2X stop/detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA.

    • Serially dilute the indazole compounds in DMSO.

  • Assay Procedure (384-well plate):

    • Dispense 2 µL of each indazole compound dilution or DMSO (control) into the assay plate.

    • Add 4 µL of the 2X kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the 2X substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding 10 µL of the 2X stop/detection solution.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 495 nm (terbium) and 520 nm (acceptor).

    • Calculate the TR-FRET ratio (520 nm / 495 nm) and determine the percent inhibition for each compound.

Experimental Protocol: AlphaScreen® GPCR Assay (cAMP Detection)

This protocol outlines the screening of an indazole library for modulators of a G-protein coupled receptor (GPCR) by measuring changes in intracellular cyclic AMP (cAMP).[16]

  • Cell Preparation:

    • Culture cells expressing the target GPCR to the desired confluency.

    • Harvest the cells and resuspend them in stimulation buffer to the appropriate density.

  • Assay Procedure (384-well plate):

    • Dispense 5 µL of cell suspension into each well.

    • Add 5 µL of the indazole compound dilutions or buffer (control).

    • Incubate for 30 minutes at 37°C to stimulate the cells.

    • Lyse the cells and stop the reaction by adding 5 µL of lysis buffer containing biotinylated cAMP.

  • Detection:

    • Add 15 µL of a detection mixture containing Streptavidin-Donor beads and anti-cAMP Acceptor beads.[16]

    • Incubate for 60-120 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • A decrease in signal indicates an increase in intracellular cAMP (agonist effect), while an increase in signal suggests a decrease in cAMP (inverse agonist or antagonist effect).

IV. Visualizing the Workflow and Biological Context

To further elucidate the concepts discussed, the following diagrams illustrate a typical HTS workflow and a key signaling pathway often targeted by indazole-based inhibitors.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up Assay_Dev Assay Development (Miniaturization, Reagent Optimization) Validation Assay Validation (Z'-factor, S/B ratio) Assay_Dev->Validation Library Indazole Library (10^3 - 10^6 compounds) HTS High-Throughput Screen (Single Concentration) Library->HTS Data_Analysis Primary Data Analysis (Hit Identification) HTS->Data_Analysis Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Confirmation SAR Structure-Activity Relationship (SAR) (Analog Screening) Confirmation->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for a high-throughput screening campaign of an indazole library.

JAK_STAT_Pathway cluster_0 Cytoplasm cluster_1 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT dimerizes Nucleus Nucleus STAT->Nucleus translocates to Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->JAK inhibits Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression

Caption: The JAK-STAT signaling pathway, a common target for indazole-based kinase inhibitors.

V. Conclusion and Future Perspectives

The convergence of sophisticated HTS technologies and the therapeutic promise of the indazole scaffold continues to fuel the engine of drug discovery. While fluorescence and luminescence-based assays remain the workhorses of HTS due to their high throughput and sensitivity, label-free technologies like SPR and MS-based screening are invaluable for providing direct and detailed mechanistic insights, particularly in hit-to-lead optimization. The future of HTS for indazole libraries lies in the integration of these diverse platforms, leveraging the strengths of each to build a more comprehensive understanding of compound activity. Furthermore, the application of artificial intelligence and machine learning to analyze the vast datasets generated by HTS will undoubtedly accelerate the identification and optimization of the next generation of indazole-based medicines.

VI. References

  • Glickman, F., et al. (2002). A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors. Journal of Biomolecular Screening. [Link]

  • Talele, T. T. (2016). The “privileged” indazole scaffold: a versatile framework in medicinal chemistry. Journal of Medicinal Chemistry.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. [Link]

  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.

  • PerkinElmer. (n.d.). AlphaScreen™ cAMP User Manual and Assay Development Guide.

  • Stoddart, L. A., et al. (2015). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British Journal of Pharmacology. [Link]

  • Myszka, D. G. (1997). Kinetic analysis of macromolecular interactions using surface plasmon resonance biosensors. Current Opinion in Biotechnology.

  • Roddy, T. P., et al. (2007). Mass spectrometric techniques for label-free high-throughput screening in drug discovery. Analytical Chemistry. [Link]

  • Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS. Current Chemical Genomics.

  • BPS Bioscience. (n.d.). A Comparison of AlphaScreen®, TR-FRET, and Luminescence Assay Methods for Analysis of PARP Activity.

  • Cytiva. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems [Video]. YouTube. [Link]

  • Axxam. (n.d.). Challenges of HTS in early-stage drug discovery. [Link]

  • Roush, W. R., et al. (2015). In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Regan, J., et al. (2003). Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Schwartz, B., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters. [Link]

  • O'Shea, J. J., et al. (2015). A new modality for immunosuppression: targeting the JAK/STAT pathway. Nature Reviews Drug Discovery.

  • Furqan, M., et al. (2013). JAK-STAT pathway: a potential target for cancer treatment. Journal of Hematology & Oncology.

  • Baier, A., & Guckian, K. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.

  • Aurora Biomed. (2023, August 29). A Simple Guide to Label-free Drug Screening Technology. [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. [Link]

  • Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs. [Link]

  • Evotec. (n.d.). High Throughput Screening (HTS) Services. [Link]

  • Nicoya Lifesciences. (2023, January 26). SPR vs ELISA | Comparing techniques for biomolecular detection. [Link]

  • Zhang, R., et al. (2007). Mass spectrometric techniques for label-free high-throughput screening in drug discovery. Journal of the American Society for Mass Spectrometry. [Link]

  • IBR Inc. (n.d.). Alpha – TR-FRET – TRF. [Link]

  • BellBrook Labs. (2023, December 23). What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. [Link]

  • ResearchGate. (n.d.). A comparison of ALPHAscreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors. [Link]

  • MDPI. (2020, May 22). Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS. [Link]

  • PubMed Central (PMC). (2022, October 7). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. [Link]

  • ResearchGate. (n.d.). Alphascreen versus TR-FRET?. [Link]

  • BellBrook Labs. (2024, July 3). What Is the Best Kinase Assay?. [Link]

  • PubMed Central (PMC). (2021, October 15). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). [Link]

  • Nikon's MicroscopyU. (n.d.). Basics of FRET Microscopy. [Link]

  • On HTS. (2023, December 12). Z-factor. [Link]

  • Pharmaceutical Technology. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]

  • PubMed. (2002). High-throughput screening assay for identification of small molecule inhibitors of Aurora2/STK15 kinase. [Link]

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Safety Operating Guide

Proper Disposal Procedures: 3-Bromo-4-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Current Status: 3-Bromo-4-iodo-1H-indazole (CAS: Analogous to 885271-25-0 series) is a halogenated heterocyclic building block.[1][2] Disposal Class: Halogenated Organic Waste .[3][4] Critical Directive: Do NOT dispose of this compound down the drain or in general trash. Due to the presence of both Bromine and Iodine on the indazole core, this material requires high-temperature incineration equipped with scrubbers to manage acid gas generation (HBr, HI) and prevent iodine vapor release.

Hazard Profile & Chemical Assessment

As a Senior Application Scientist, I apply the Precautionary Principle here. While specific toxicological data for this exact isomer may be sparse, its structural analogs (e.g., 3-Bromo-1H-indazole) are classified as Acute Toxic (Oral) and Irritants .

Chemical Properties Table
PropertySpecificationOperational Implication
Molecular Formula

High halogen content (>40% by mass).
Physical State Solid (Powder/Crystal)Dust inhalation hazard during weighing/transfer.
Reactivity Light Sensitive; Acid SensitiveKeep away from strong oxidizers to prevent

release.
Hazard Codes H301, H315, H319, H335Treat as Toxic & Irritant.[5] Double-gloving recommended.
Waste Stream Halogenated Must be segregated from non-halogenated solvents.

The "Why" Behind the Protocol: The Iodine atom at position 4 is bound to the aromatic ring but is susceptible to oxidative cleavage. If mixed with strong oxidizers (e.g., Nitric Acid waste) in a waste container, it can liberate violet Iodine vapor (


), which is corrosive and toxic. Strict segregation from oxidizers is mandatory. 

Segregation & Compatibility

Effective disposal starts at the bench, not the loading dock. You must segregate this waste stream to ensure the safety of downstream waste handlers.

  • COMPATIBLE: Methylene Chloride (DCM), Chloroform, Ethyl Acetate, other halogenated organics.

  • INCOMPATIBLE (DO NOT MIX):

    • Strong Oxidizers: Nitric Acid, Peroxides, Permanganates (Risk of

      
       gas evolution).
      
    • Strong Bases: Concentrated NaOH/KOH (Risk of exothermic decomposition).

    • Non-Halogenated Solvents: While chemically compatible, mixing with Acetone/Methanol increases the volume of "Halogenated Waste," significantly increasing disposal costs.

Step-by-Step Disposal Protocols

Scenario A: Pure Solid Waste (Expired/Unused)

Use this protocol for >1g quantities of solid material.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a screw-top lid.

  • Labeling: Affix a hazardous waste label before adding waste.[3]

    • Constituents: Write "3-Bromo-4-iodo-1H-indazole".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Transfer:

    • Work inside a chemical fume hood.[5][6]

    • Transfer solid carefully to avoid dust generation.

    • Wipe the threads of the jar with a dry tissue to ensure a tight seal.

  • Secondary Containment: Place the sealed jar into a clear zip-lock bag (double containment) before placing it in the satellite accumulation area (SAA).

Scenario B: Mother Liquors (Reaction Mixtures)

Use this protocol for reaction solutions containing the compound.

  • Stream Identification: Determine your primary solvent.

    • If DCM/Chloroform: Use the Halogenated Solvent carboy.

    • If Acetone/Methanol/DMF: If the concentration of halogenated material is <1%, some facilities allow "Non-Halogenated" classification, but Best Practice dictates using the Halogenated stream to prevent regulatory violations regarding halogen content in fuel blending.

  • pH Check: Ensure the waste solution is Neutral (pH 6-8). If the reaction used acids/bases, neutralize strictly before adding to the waste carboy to prevent container pressurization.

  • Log It: Record the volume and estimated concentration on the waste log sheet immediately.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Sharps: Contaminated needles/syringes go into the Red Biohazard/Sharps container (labeled "Chemically Contaminated").

  • Soft Debris: Gloves and paper towels with visible contamination should be double-bagged in clear plastic bags, labeled "Hazardous Debris: Halogenated," and placed in the solid hazardous waste bin.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of 3-Bromo-4-iodo-1H-indazole to ensure compliance and safety.

DisposalWorkflow Start Waste: 3-Bromo-4-iodo-1H-indazole StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Cmpd Solution Solution / Mother Liquor StateCheck->Solution Dissolved Debris Gloves / Sharps StateCheck->Debris Trace SolidContainer Wide-Mouth HDPE Jar (Double Bagged) Solid->SolidContainer SolventCheck Primary Solvent? Solution->SolventCheck SharpsBin Chemically Contaminated Sharps Bin Debris->SharpsBin Incineration High-Temp Incineration (Approved Facility) SolidContainer->Incineration HaloSolvent Halogenated Carboy (DCM, CHCl3) SolventCheck->HaloSolvent Halogenated SolventCheck->HaloSolvent Non-Halo (Preferred) HaloSolvent->Incineration NonHaloSolvent Non-Halogenated Carboy* (*Only if <1% Halo content) SharpsBin->Incineration

Figure 1: Decision matrix for the disposal of halogenated indazole derivatives. Note the convergence on high-temperature incineration.

Emergency Spill Procedures

Immediate Action: Alert nearby personnel and secure the area.

  • PPE: Wear Nitrile gloves (double layer), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion.

    • Liquid: Surround with absorbent pads or vermiculite.

  • Cleanup:

    • Scoop material into a disposal bag.

    • Clean the surface with soap and water; do not use bleach (oxidizer risk).

    • Place all cleanup materials into the "Hazardous Debris" bin.

Regulatory Compliance (RCRA)

In the United States, this compound is not specifically "P-listed" or "U-listed" by the EPA. However, it falls under the Characteristic of Toxicity if leachable, and generally defaults to:

  • Waste Code: D001 (if in flammable solvent) or Non-Specific Halogenated Waste .

  • Lab Pack Status: It is generally acceptable for Lab Packing under DOT Hazard Class 6.1 (Toxic).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[8] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]

  • PubChem. (n.d.). 3-Bromo-1H-indazole Compound Summary (Analogous Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]

Sources

Personal protective equipment for handling 3-Bromo-4-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 3-Bromo-4-iodo-1H-indazole

Executive Summary & Hazard Profile

3-Bromo-4-iodo-1H-indazole (CAS: 885278-03-9) is a high-value heterocyclic building block, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for kinase inhibitor development. Its dual-halogenated motif allows for regioselective functionalization, making it critical in SAR (Structure-Activity Relationship) studies.

However, its utility comes with specific handling risks.[1][2] As a halogenated indazole, it presents significant irritation risks to mucosal membranes and potential acute toxicity if ingested or inhaled. This guide moves beyond generic safety advice, focusing on the specific physical properties of indazoles—namely, their tendency to accumulate static charge and aerosolize during weighing.

Core Hazard Classifications (GHS/CLP):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2/2A (Causes severe irritation).

  • STOT-SE: Category 3 (Respiratory tract irritation).

Personal Protective Equipment (PPE) Matrix

Effective PPE is not a uniform; it is a system selected based on permeation rates and physical state. The following matrix is designed to mitigate the specific risks of fine dust inhalation (solid state) and dermal absorption (solution state).

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Engineering Control: Chemical Fume Hood (Face velocity: 0.5 m/s). PPE: N95 or P100 respirator (only if outside hood).Indazoles are often low-density, fluffy solids. Static electricity can cause "fly-out" during weighing, creating an immediate inhalation hazard [1].
Dermal (Hands) Double Gloving Protocol: Inner: 4 mil Nitrile (High dexterity). Outer: 5-8 mil Nitrile or Neoprene (Chemical resistance).Halogenated heterocycles can penetrate standard latex. Double gloving provides a "breakthrough buffer," especially when the compound is dissolved in carrier solvents like DMF or DMSO [2].
Ocular Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient for fine powders.Tightly fitting goggles prevent airborne dust from bypassing the lens and irritating the lacrimal glands, a common issue with irritant powders [3].
Body Tyvek® Lab Coat or Flame-Resistant (FR) Cotton (if solvents are flammable).Standard cotton coats entrap dust. Tyvek provides a barrier against dust permeation and prevents cross-contamination of street clothes.

Operational Protocol: The "Static-Free" Weighing Workflow

The most critical moment of exposure is not the reaction itself, but the transfer of the solid. Indazoles are notorious for static adhesion.

Step-by-Step Methodology
  • Preparation:

    • Don full PPE as described in Section 2.[1]

    • Place an ionizing bar or anti-static gun inside the fume hood.

    • Pre-weigh the receiving vessel (flask/vial) to avoid transferring the powder back and forth.

  • Static Neutralization:

    • Why: Friction between the spatula and the bottle generates static, causing the powder to repel the spatula and disperse into the air.

    • Action: Pass the anti-static gun over the open bottle and the spatula before digging in.

  • Transfer:

    • Use a long-neck funnel to deposit the solid directly to the bottom of the flask, bypassing the ground glass joint.

    • Critical: If the compound sticks to the funnel, do not tap it aggressively (this aerosolizes dust). Wash it down with the reaction solvent (e.g., DMF, Dioxane).

  • Solubilization (The High-Risk Phase):

    • Once solvent is added, the risk shifts from inhalation to dermal absorption.

    • Alert: Halogenated compounds in DMSO or DMF penetrate skin rapidly. If a splash occurs on the outer glove, doff immediately , wash hands, and reglove.

Risk Assessment Logic & Decision Pathways

The following diagram illustrates the decision-making process for handling 3-Bromo-4-iodo-1H-indazole, ensuring that safety controls scale with the experimental scale.

SafetyLogic Start Start: Handling 3-Bromo-4-iodo-1H-indazole StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (in Solvent) StateCheck->Solution QuantCheck Quantity > 100mg? Solid->QuantCheck SolventCheck Carrier Solvent? Solution->SolventCheck Hood Mandatory: Fume Hood + Anti-Static Gun QuantCheck->Hood Yes Respirator Supplied Air or N95 + Goggles QuantCheck->Respirator No (Open Bench) - AVOID DMSO_DMF Penetrating (DMSO/DMF) SolventCheck->DMSO_DMF Volatile Volatile (DCM/THF) SolventCheck->Volatile GloveProtocol1 Double Nitrile (Change <15 min) DMSO_DMF->GloveProtocol1 GloveProtocol2 Std Nitrile (Change on splash) Volatile->GloveProtocol2

Figure 1: Decision matrix for PPE selection based on physical state and solvent carrier risks.

Emergency Response & Spill Management

In the event of a spill, the response must be calibrated to the state of the material.

  • Dry Spill (Powder):

    • Evacuate the immediate area to let airborne dust settle (2-3 minutes).

    • Do NOT use a brush/broom. This generates dust.

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet slurry into a hazardous waste bag.

    • Clean the surface with a soap/water solution (indazoles are lipophilic; water alone is ineffective).

  • Wet Spill (Solution):

    • Cover with an absorbent pad or vermiculite.

    • If dissolved in a flammable solvent (THF), remove ignition sources.

    • Place used absorbents in the Halogenated Organic Waste stream.

Waste Disposal & Compliance

Disposal of 3-Bromo-4-iodo-1H-indazole requires strict adherence to halogenated waste protocols to prevent the formation of toxic byproducts during incineration.

Waste StreamCriteriaLabeling Requirement
Halogenated Organic Contains F, Cl, Br, I. (e.g., DCM, Chloroform, or the Indazole itself).[3]GREEN Label (Standard in many EHS systems). Must state: "Halogenated Organic Waste."[3]
Solid Hazardous Contaminated gloves, weighing boats, paper towels."Solid Hazardous Waste - Toxic/Irritant."
Aqueous Waste DO NOT USE. Indazoles are generally insoluble in water. Dumping into aqueous streams results in precipitation and clogging.

Critical Prohibition: Never mix halogenated waste with strong acids or oxidizers.[3] This can liberate free Bromine (


) or Iodine (

) gas, which are highly corrosive and toxic [4].

WasteFlow Waste Chemical Waste Generated TypeCheck Is it Liquid or Solid? Waste->TypeCheck Liquid Liquid Waste TypeCheck->Liquid SolidWaste Solid Waste (Gloves, Paper) TypeCheck->SolidWaste HaloCheck Contains Halogens? (Br, I, Cl, F) Liquid->HaloCheck Stream3 Stream C: Solid Hazardous SolidWaste->Stream3 Stream1 Stream A: Halogenated Organic (High Temp Incineration) HaloCheck->Stream1 Yes (Indazole + Solvent) Stream2 Stream B: Non-Halogenated (Fuels Blending) HaloCheck->Stream2 No (Only Acetone/EtOH)

Figure 2: Segregation logic for halogenated organic waste streams.

References

  • Fisher Scientific. (2023).[4] Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Personal Protective Equipment (PPE) Assessment: 29 CFR 1910.132.[5] Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Halogenated Solvents Standard Operating Procedure. Retrieved from [Link]

  • University of Waterloo. Chemical Waste Segregation: Halogenated vs. Non-Halogenated. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.